molecular formula C13H27ClN2O2 B1520861 1-Boc-2-Butylpiperazine hydrochloride CAS No. 1179359-55-7

1-Boc-2-Butylpiperazine hydrochloride

Cat. No.: B1520861
CAS No.: 1179359-55-7
M. Wt: 278.82 g/mol
InChI Key: CUEVHLSHYHGZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-Butylpiperazine hydrochloride is a useful research compound. Its molecular formula is C13H27ClN2O2 and its molecular weight is 278.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEVHLSHYHGZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662514
Record name tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179359-55-7
Record name tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Boc-2-butylpiperazine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-2-butylpiperazine hydrochloride: Structure, Properties, and Synthetic Applications

Introduction

The piperazine ring is a quintessential pharmacophore in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that allow it to interact with a wide range of biological targets.[3] However, the symmetric nature of piperazine presents a challenge for chemists: the need for selective functionalization at one nitrogen atom while leaving the other free for further elaboration.

This challenge is elegantly overcome through the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed. The introduction of a Boc group on one nitrogen atom effectively masks its nucleophilicity, thereby enabling precise, regioselective modification of the second nitrogen.[4][5] This guide focuses on a specific and highly valuable derivative, This compound . The presence of a butyl group at the C-2 position introduces chirality and increased lipophilicity, offering medicinal chemists a powerful tool to modulate binding affinity, selectivity, and pharmacokinetic profiles in drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its structure, properties, synthesis, and strategic applications.

Part 1: Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups, each contributing to its overall reactivity and utility.

Key Structural Features:

  • Piperazine Core: A six-membered heterocyclic ring providing a robust and conformationally defined scaffold.

  • C-2 Butyl Substituent: An alkyl chain that introduces a chiral center and enhances lipophilicity, which can be critical for improving membrane permeability and van der Waals interactions with biological targets.

  • N-1 Boc Protecting Group: A tert-butoxycarbonyl group that deactivates the N-1 nitrogen, preventing its participation in reactions and directing functionalization to the N-4 position.[4]

  • N-4 Hydrochloride Salt: The unprotected N-4 nitrogen is basic and exists as a hydrochloride salt. This feature enhances the compound's stability and solubility in polar solvents, simplifying handling and its use in aqueous reaction media.

Physicochemical Data

The core properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1179359-55-7[6]
Molecular Formula C₁₃H₂₇ClN₂O₂[6]
Molecular Weight 278.82 g/mol [6]
Appearance Expected to be a white to off-white solidInferred from related compounds[7]
Purity ≥95%[6]
Solubility Soluble in water, methanol, and other polar solventsInferred from hydrochloride salt nature
Storage Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C)Inferred from related compounds[7]

Part 2: The Chemistry of the Boc-Protected Piperazine Scaffold

Understanding the causality behind the use of the Boc group is fundamental to leveraging this reagent effectively in multi-step synthesis.

The Strategic Role of the Boc Group

The primary function of the Boc group is to achieve selective mono-functionalization of the piperazine ring. Without it, reacting piperazine with an electrophile would result in a difficult-to-separate mixture of mono- and di-substituted products, as well as the starting material.

  • Causality of Protection: The Boc group is an electron-withdrawing carbamate that significantly reduces the nucleophilicity and basicity of the nitrogen to which it is attached. This electronic deactivation ensures that during a subsequent reaction, such as an alkylation or acylation, the chemical modification occurs exclusively at the unprotected, nucleophilic N-4 nitrogen. This control is the cornerstone of its utility in constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[4]

Deprotection Strategy: Releasing the N-1 Amine

The Boc group is prized for its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) while being readily removable under acidic conditions.[4] This orthogonality is key to its strategic deployment in a synthetic route.

Experimental Protocol: Acidic Cleavage of the Boc Group This protocol describes the deprotection of the N-1 amine, which is a critical step to enable further functionalization at that position after the N-4 position has been modified.

  • Dissolution: Dissolve 1-Boc-protected piperazine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Acid Addition: Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.

    • A 4M solution of hydrogen chloride (HCl) in dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting product is the dihydrochloride salt of the piperazine. To obtain the free amine, dissolve the residue in water, basify to pH >11 with a strong base (e.g., solid KOH or NaOH solution), and extract with an organic solvent (e.g., ethyl acetate or DCM).[8]

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected piperazine.[8]

Part 3: Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into its quality and potential impurities. A logical synthetic approach involves the preparation of 2-butylpiperazine followed by a regioselective mono-Boc protection.

Illustrative Synthetic Workflow

The following diagram outlines a plausible and efficient pathway for the synthesis and subsequent deprotection of the target compound.

G cluster_0 Step 1: Synthesis of 2-Butylpiperazine cluster_1 Step 2: Selective Boc Protection cluster_2 Step 3: Salt Formation start Chiral Precursor (e.g., Amino Acid Derivative) step1 Multi-step Conversion start->step1 prod1 2-Butylpiperazine step1->prod1 step2 Mono-N-Boc Protection prod1->step2 Reacts with reagent1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Na₂CO₃) reagent1->step2 prod2 1-Boc-2-butylpiperazine step2->prod2 step3 Protonation prod2->step3 Reacts with reagent2 HCl in Dioxane/Ether reagent2->step3 final_prod This compound step3->final_prod

References

A Technical Guide to 1-Boc-2-butylpiperazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Boc-2-butylpiperazine hydrochloride, a valuable heterocyclic building block in modern medicinal chemistry. As a senior application scientist, this document synthesizes established chemical principles and field-proven insights to offer a comprehensive resource for professionals engaged in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine motif is a cornerstone of contemporary pharmacology, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents. Its unique physicochemical properties—including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility—make it a highly desirable component in the design of novel drugs. The introduction of substituents onto the piperazine ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is a chiral, mono-protected piperazine derivative. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group, enabling selective functionalization at the N4 nitrogen. The butyl group at the C2 position introduces chirality and lipophilicity, providing a vector for exploring new chemical space and optimizing interactions with biological targets. This guide will detail the chemical properties, a plausible synthetic route, analytical characterization, and the potential applications of this versatile building block.

Chemical Properties and Data

A precise understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name tert-butyl 2-butylpiperazine-1-carboxylate hydrochlorideN/A
CAS Number 1179359-55-7[1]
Molecular Formula C₁₃H₂₇ClN₂O₂[1]
Molecular Weight 278.82 g/mol [1]
Appearance Expected to be a white to off-white solidN/A
Solubility Expected to be soluble in water, methanol, and other polar solventsN/A

Synthesis and Purification: A Representative Protocol

Overview of the Synthetic Strategy

The proposed synthesis commences with a commercially available α-amino acid, which serves as the chiral precursor for the C2-substituted piperazine ring. The key transformations involve reductive amination to introduce the second nitrogen atom, followed by cyclization and protection steps.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Hydrochloride Salt Formation A L-Norvaline C Dipeptide Precursor A->C Sodium triacetoxyborohydride B N-Cbz-aminoacetaldehyde B->C D Boc-Protected Dipeptide C->D Di-tert-butyl dicarbonate (Boc)₂O E 1-Boc-2-butylpiperazine D->E Hydrogenation (e.g., H₂, Pd/C) F This compound E->F HCl in ether or isopropanol

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Dipeptide Precursor via Reductive Amination

  • Rationale: This initial step establishes the carbon-nitrogen backbone of the target molecule. L-Norvaline is chosen as the chiral starting material to introduce the butyl group at the future C2 position of the piperazine ring. Reductive amination with a protected aminoacetaldehyde is a reliable method for forming the secondary amine linkage.

  • Procedure:

    • To a stirred solution of L-norvaline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-Cbz-aminoacetaldehyde (1.1 eq).

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The use of this mild reducing agent is crucial to prevent over-reduction and is compatible with a wide range of functional groups.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide precursor.

Step 2: N-Boc Protection

  • Rationale: The introduction of the Boc protecting group on the newly formed secondary amine is essential for directing the subsequent cyclization and for providing a stable, selectively deprotectable handle for future synthetic modifications.

  • Procedure:

    • Dissolve the crude dipeptide precursor from Step 1 in a solvent mixture of tetrahydrofuran (THF) and water.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as sodium bicarbonate or triethylamine (2.0 eq).

    • Stir the mixture vigorously at room temperature for 4-12 hours.

    • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected dipeptide.

Step 3: Reductive Cyclization to form 1-Boc-2-butylpiperazine

  • Rationale: This key step involves the removal of the Cbz protecting group under hydrogenolysis conditions, which is followed by a spontaneous intramolecular cyclization to form the piperazine ring. Palladium on carbon is a standard and effective catalyst for this transformation.

  • Procedure:

    • Dissolve the Boc-protected dipeptide from Step 2 in methanol or ethanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain crude 1-Boc-2-butylpiperazine. Purification can be achieved by flash column chromatography on silica gel.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: Conversion of the free base to its hydrochloride salt often improves the compound's stability, crystallinity, and handling properties, making it more suitable for storage and subsequent use.

  • Procedure:

    • Dissolve the purified 1-Boc-2-butylpiperazine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • A precipitate should form. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization (Theoretical)

As experimental data for this compound is not publicly available, this section provides an expert prediction of the expected analytical data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), the piperazine ring protons (a series of complex multiplets), and a sharp singlet for the nine protons of the Boc group. The chemical shifts of the piperazine protons would be influenced by the presence of the butyl and Boc substituents.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the butyl group, the piperazine ring, and the Boc group (the quaternary carbon and the methyl carbons).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 243.21.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The presence of the Boc-protected nitrogen at N1 and the free secondary amine at N4 allows for a variety of synthetic manipulations.

G cluster_0 N4-Functionalization cluster_1 Deprotection and Further Modification A 1-Boc-2-butylpiperazine B N-Alkylation A->B Alkyl Halide, Base C N-Arylation A->C Aryl Halide, Pd Catalyst (Buchwald-Hartwig) D Amide Coupling A->D Carboxylic Acid, Coupling Agent E Deprotection (TFA or HCl) B->E C->E D->E F N1-Functionalization E->F

References

Synthesis pathways for 1-Boc-2-butylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Boc-2-butylpiperazine Hydrochloride

Abstract

This compound is a valuable substituted piperazine intermediate in medicinal chemistry, combining the versatile N-Boc protecting group with a C-2 alkyl substituent that can influence steric and electronic properties for molecular recognition. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, intended for researchers and drug development professionals. We will explore three core pathways: the direct C-H functionalization of N-Boc-piperazine, the cyclization of acyclic precursors, and the modification of a pre-functionalized piperazine core. Each section delves into the underlying chemical principles, provides detailed, field-proven protocols, and explains the causality behind experimental choices. The guide emphasizes practical application, scalability, and analytical validation, supported by authoritative references and process-flow visualizations.

Introduction

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Its prevalence is due to several factors: the two nitrogen atoms can be functionalized to modulate solubility and basicity, and the ring itself acts as a conformationally restricted linker to orient pharmacophoric groups in three-dimensional space.[2]

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its stability under a broad range of nucleophilic, basic, and reductive conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl), makes it ideal for multi-step syntheses.[3][4] In the context of piperazine, the mono-protection strategy, yielding 1-Boc-piperazine, is crucial. It differentiates the two nitrogen atoms, allowing for selective functionalization at the unprotected N-4 position while the N-1 position remains masked.[5][6][7]

Significance of C-2 Alkyl Substitution

While N-alkylation of piperazine is common, substitution directly on the carbon backbone of the ring, particularly at the C-2 position, offers a more refined method for tuning a molecule's properties. A C-2 substituent, such as the butyl group in the target molecule, introduces a chiral center and provides a steric handle that can significantly impact binding affinity and selectivity for a biological target. The synthesis of such asymmetrically substituted piperazines presents a unique set of challenges, primarily centered on achieving regioselectivity and, if required, stereocontrol.[8]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from several distinct strategic directions. The primary challenge lies in the regioselective introduction of the butyl group at the C-2 position adjacent to the Boc-protected nitrogen.

G Target 1-Boc-2-butylpiperazine Hydrochloride Salt_Formation HCl Addition Target->Salt_Formation Final Step Intermediate 1-Boc-2-butylpiperazine Salt_Formation->Intermediate Pathway1 Pathway I: C-H Functionalization Intermediate->Pathway1 Pathway2 Pathway II: Cyclization Intermediate->Pathway2 Pathway3 Pathway III: Functional Group Interconversion Intermediate->Pathway3 Lithiation α-Lithiation Pathway1->Lithiation NBocPip 1-Boc-piperazine ButylElectrophile Butyl Electrophile (e.g., Butyl Iodide) Lithiation->NBocPip Lithiation->ButylElectrophile RingClosure Intramolecular Cyclization Pathway2->RingClosure AcyclicDiamine Acyclic Diamine Precursor with Butyl Group RingClosure->AcyclicDiamine FG_Modification Carboxyl Group Modification Pathway3->FG_Modification Pip2COOH N-Boc-piperazine-2- carboxylic acid derivative FG_Modification->Pip2COOH

Caption: Retrosynthetic analysis for 1-Boc-2-butylpiperazine.
  • Pathway I: Direct C-H Functionalization: This is the most direct route, involving the selective activation of the C-H bond at the C-2 position of readily available 1-Boc-piperazine, followed by alkylation.

  • Pathway II: Ring Cyclization: This strategy involves constructing the piperazine ring from an acyclic precursor that already contains the required butyl substituent and 1,4-diamine functionality.

  • Pathway III: Functional Group Interconversion: This approach begins with a piperazine ring that is already functionalized at the C-2 position (e.g., with a carboxylic acid), which is then converted into the target butyl group through a series of standard transformations.

Pathway I: Direct C-H Functionalization via α-Lithiation

This pathway is arguably the most efficient for accessing C-2 substituted piperazines from simple starting materials. The electron-withdrawing nature of the carbamate (Boc group) acidifies the adjacent C-H protons, enabling regioselective deprotonation.[9]

Principle and Mechanistic Insight

The core of this method is the directed ortho-metalation (DoM) concept, applied here to a C-H bond alpha to a nitrogen. Treatment of N-Boc-piperazine with a strong, sterically hindered base like sec-butyllithium (s-BuLi) at low temperatures (typically -78 °C) results in the formation of a 2-lithio-piperazine species.[10] This organolithium intermediate is a potent nucleophile that can be trapped with a suitable electrophile, such as an alkyl halide, to form the C-C bond. The use of a coordinating solvent like tetrahydrofuran (THF) is critical for stabilizing the lithiated intermediate.

G cluster_0 α-Lithiation and Alkylation of N-Boc-Piperazine Start 1-Boc-Piperazine Base s-BuLi, THF -78 °C Intermediate 2-Lithio-1-Boc-piperazine (Stabilized Intermediate) Electrophile Butyl Iodide (CH₃(CH₂)₃-I) Product 1-Boc-2-butylpiperazine Electrophile->Product Alkylation (Sₙ2) Base->Intermediate Deprotonation

Caption: Workflow for direct C-H functionalization.
Detailed Experimental Protocol

Materials:

  • N-Boc-piperazine

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.3-1.4 M)

  • 1-Iodobutane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add N-Boc-piperazine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous THF (to a concentration of approx. 0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.3 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange. Stir the resulting solution at -78 °C for 1-2 hours.[9]

  • Alkylation: Add 1-iodobutane (1.5-2.0 eq.) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the mixture to warm slowly to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Work-up: Add water and adjust the pH to >10 with 20% NaOH solution. Transfer the mixture to a separatory funnel and extract with Et₂O or EtOAc (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield 1-Boc-2-butylpiperazine as a clear oil or low-melting solid.

Causality and Optimization
  • Choice of Base: s-BuLi is preferred over n-BuLi as it is less nucleophilic and more basic, reducing the risk of competitive addition to the carbamate carbonyl.

  • Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent decomposition of the lithiated intermediate and side reactions.

  • Electrophile: Alkyl iodides are more reactive than bromides or chlorides, leading to higher yields in the trapping step.

Pathway II: Cyclization of Acyclic Precursors

This strategy builds the piperazine ring from a linear precursor, offering excellent control over the placement of the butyl substituent. A common approach involves the double reductive amination of a dicarbonyl compound or the intramolecular cyclization of a suitably protected diamine.[11][12]

Principle: Reductive Amination Approach

This method starts from an N-protected amino acid, such as N-Boc-norvaline (which contains the butyl side chain). The amino acid is converted into a β-keto ester. Subsequent reductive amination with an ammonia source and a reducing agent forms a diamine, which is then protected and cyclized to form the piperazine ring.[12]

Detailed Experimental Protocol (Conceptual Outline)
  • β-Keto Ester Synthesis: Convert N-Boc-(S)-norvaline into the corresponding β-keto ester via Masamune condensation or a similar method.[12]

  • Reductive Amination: React the β-keto ester with ammonium acetate and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to generate a 1,4-diamine precursor.[12]

  • Orthogonal Protection: Protect the newly formed primary amine with a group orthogonal to Boc, such as a nosyl (Ns) group. This is crucial for directing the subsequent cyclization.

  • Activation and Cyclization: Convert the ester into a leaving group (e.g., via reduction to an alcohol followed by tosylation) and induce intramolecular cyclization under basic conditions to form the N-Boc, N'-Ns protected 2-butylpiperazine.

  • Deprotection: Selectively remove the nosyl group to free the N-4 position.

Table 1: Comparison of Key Steps in Pathway II

StepReagents & ConditionsPurposeKey Consideration
1. β-Keto Ester Formation N-Boc-norvaline, Meldrum's acid, DCC/DMAPCreates the electrophilic carbonyl for amination.Avoid racemization.
2. Reductive Amination NH₄OAc, NaBH₃CN, MeOHForms the second amine, creating the diamine backbone.NaBH₃CN is toxic; handle with care.
3. N-Nosylation 2-NsCl, Et₃N, CH₂Cl₂Protects the second amine to prevent side reactions.Ensure complete protection before cyclization.
4. Intramolecular Cyclization 1. LiAlH₄; 2. TsCl, pyridine; 3. K₂CO₃Forms the six-membered piperazine ring.Two-step process (reduction-activation) is reliable.

This pathway is more laborious but is highly valuable for producing enantiomerically pure 2-substituted piperazines, as the stereocenter is derived from a chiral amino acid.[13]

Final Step: Hydrochloride Salt Formation

Regardless of the pathway used to synthesize the free base (1-Boc-2-butylpiperazine), the final step is the formation of the hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties.

Protocol for Salt Formation
  • Dissolution: Dissolve the purified 1-Boc-2-butylpiperazine free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in the chosen solvent (e.g., 2 M HCl in Et₂O or 4 M HCl in dioxane) dropwise with stirring. Typically, 1.05 to 1.1 equivalents of HCl are used.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid or unreacted free base.

  • Drying: Dry the resulting white solid under high vacuum to obtain the final this compound.

Purification and Characterization

Validation of the final product's identity and purity is essential.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying the free base intermediate. The hydrochloride salt is typically purified by recrystallization or by washing the precipitate thoroughly.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the structure, showing characteristic peaks for the Boc group (~1.4 ppm, 9H), the butyl chain, and the piperazine ring protons.

    • Mass Spectrometry (MS): Determines the molecular weight, confirming the correct mass for the protonated molecule [M+H]⁺.

    • Melting Point (m.p.): A sharp melting point for the hydrochloride salt is an indicator of high purity.

Table 2: Expected Analytical Data

TechniqueExpected Result for 1-Boc-2-butylpiperazine
¹H NMR (CDCl₃, 400 MHz) δ ~3.8-4.0 (m), ~2.6-3.0 (m), ~1.45 (s, 9H), ~1.2-1.6 (m, 6H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ ~155 (C=O), ~80 (C(CH₃)₃), signals for piperazine and butyl carbons, ~28.5 ((CH₃)₃), ~14 (CH₃ of butyl)
HRMS (ESI) Calculated m/z for C₁₃H₂₇N₂O₂ [M+H]⁺, found value should be within ±5 ppm.

Comparative Analysis and Conclusion

The optimal synthetic pathway depends on the specific requirements of the project, such as scale, cost, and the need for stereochemical purity.

Table 3: Pathway Comparison

FeaturePathway I (Lithiation)Pathway II (Cyclization)
Overall Yield Good to ExcellentModerate
Scalability Good; requires cryogenic conditionsModerate; multiple steps
Stereocontrol Produces racemate unless a chiral ligand is used[10]Excellent; derived from chiral starting material
Starting Materials Inexpensive (N-Boc-piperazine)More expensive (chiral amino acids)
Simplicity High (few steps)Low (multi-step sequence)

References

Physical and chemical characteristics of 1-Boc-2-butylpiperazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride (1-Boc-2-butylpiperazine HCl)

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride, a key intermediate in modern medicinal chemistry. Piperazine derivatives are foundational scaffolds in drug design, valued for their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[1] The strategic placement of a butyl group at the C-2 position and the orthogonal tert-butoxycarbonyl (Boc) protecting group create a versatile building block for constructing complex molecular architectures.

This document is intended for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, provides authoritative protocols for its analytical characterization, discusses its chemical stability and reactivity, and outlines a conceptual synthetic pathway. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

1-Boc-2-butylpiperazine HCl is the hydrochloride salt of N-Boc protected 2-butylpiperazine. The Boc group masks the nucleophilicity of the N-1 nitrogen, allowing for selective functionalization at the unprotected N-4 position.[2] The butyl group introduces lipophilicity, while the hydrochloride salt form typically enhances aqueous solubility and improves handling characteristics compared to the free base, which is a liquid.

Structural and Molecular Data
PropertyDataSource / Method
Systematic Name tert-butyl 2-butylpiperazine-1-carboxylate hydrochlorideIUPAC
Synonyms 1-Boc-2-butylpiperazine HClCommon
CAS Number 1027511-69-8 (for free base)
Molecular Formula C₁₃H₂₇ClN₂O₂Calculated
Molecular Weight 278.82 g/mol Calculated
Exact Mass 278.17613 DaCalculated
Appearance White to off-white solidTypical
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organic solvents like hexanes.Inferred

Synthesis and Chemical Reactivity

The synthesis of C-2 substituted piperazines is a non-trivial challenge in organic chemistry. Modern methods often rely on the directed functionalization of a pre-formed piperazine ring.[3]

Conceptual Synthetic Workflow

A common and effective strategy involves the α-lithiation of an N-Boc protected piperazine, followed by quenching with an electrophile.[4] This approach provides a direct route to C-2 functionalized products.

G cluster_0 Step 1: Protection cluster_1 Step 2: C-2 Functionalization cluster_2 Step 3: Salt Formation P Piperazine BocAnhydride Boc₂O, Base P->BocAnhydride BocPip 1-Boc-piperazine BocAnhydride->BocPip Lithiation s-BuLi, TMEDA -78 °C BocPip->Lithiation LithiatedIntermediate Lithiated Intermediate Lithiation->LithiatedIntermediate Electrophile 1-Iodobutane (Electrophile) LithiatedIntermediate->Electrophile BocButylPip 1-Boc-2-butylpiperazine (Free Base) Electrophile->BocButylPip HCl HCl in Ether BocButylPip->HCl FinalProduct 1-Boc-2-butylpiperazine HCl HCl->FinalProduct G cluster_workflow Analytical QC Workflow Sample Sample Preparation (Accurate Weighing & Dissolution) HPLC Purity & Quantification (HPLC-UV/ELSD) Sample->HPLC NMR Structure Confirmation (¹H & ¹³C NMR) Sample->NMR MS Mass Verification (LC-MS / ESI-MS) Sample->MS CoA Certificate of Analysis (CoA Generation) HPLC->CoA NMR->CoA MS->CoA

References

Spectroscopic Characterization of 1-Boc-2-butylpiperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1-Boc-2-butylpiperazine Hydrochloride and the Imperative of Spectroscopic Analysis

This compound is a substituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a butyl group at the C2 position of the piperazine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a valuable building block in medicinal chemistry and pharmaceutical research. The precise arrangement of these functional groups is critical to its reactivity and utility in the synthesis of more complex molecules.

Given the potential for isomeric and side-product formation during synthesis, rigorous spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound. This guide will walk through the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc group, the butyl chain, and the piperazine ring. The presence of the hydrochloride salt will influence the chemical shifts of protons near the protonated nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Boc (-C(CH₃)₃)~1.4Singlet9H
Butyl (-CH₂CH₂CH₂CH₃)~0.9Triplet3H
Butyl (-CH₂CH₂CH₂CH₃)~1.3Multiplet2H
Butyl (-CH₂CH₂CH₂CH₃)~1.5Multiplet2H
Butyl (-CH₂CH₂CH₂CH₃)~1.7Multiplet2H
Piperazine Ring Protons2.8 - 4.0Multiplets7H
  • Expertise & Experience: The large singlet at approximately 1.4 ppm is a hallmark of the nine equivalent protons of the tert-butyl group in the Boc protecting group. The butyl chain will present as a triplet for the terminal methyl group and a series of multiplets for the methylene groups. The piperazine ring protons will appear as a complex set of multiplets in the 2.8-4.0 ppm region. The exact chemical shifts and multiplicities will be influenced by the chair conformation of the piperazine ring and the stereochemistry at the C2 position. The proton on the nitrogen bearing the hydrochloride will likely be broadened and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Boc (-C(CH₃)₃)~28
Boc (-C(CH₃)₃)~80
Butyl (-CH₂CH₂CH₂CH₃)~14
Butyl (-CH₂CH₂CH₂CH₃)~22
Butyl (-CH₂CH₂CH₂CH₃)~29
Butyl (-CH₂CH₂CH₂CH₃)~35
Piperazine Ring Carbons40 - 60
  • Authoritative Grounding: The chemical shifts are predicted based on established ranges for similar functional groups. The carbonyl carbon of the Boc group is expected around 155 ppm, while the quaternary carbon of the tert-butyl group appears around 80 ppm. The methyl carbons of the Boc group are typically found near 28 ppm. The carbons of the butyl chain and the piperazine ring will resonate in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=O, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt)2400-2800Broad, Strong
C-H Stretch (Aliphatic)2850-3000Strong
C=O Stretch (Boc Carbonyl)1680-1700Strong
N-H Bend1500-1600Moderate
C-N Stretch1000-1200Moderate
  • Trustworthiness: The presence of a strong carbonyl absorption around 1690 cm⁻¹ is a definitive indicator of the Boc protecting group. The broad absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H stretch in an ammonium hydrochloride salt. The aliphatic C-H stretching vibrations from the butyl group and the piperazine ring will appear just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: The spectrum can be acquired using a neat sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr press.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method. The spectrum will show the molecular ion of the free base.

  • Molecular Ion: The expected molecular weight of the free base, 1-Boc-2-butylpiperazine, is 242.36 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 243.37.

  • Key Fragmentation Pathways: The Boc group is known to fragment readily. Common fragments would include the loss of the tert-butyl group (m/z 187.16) and the loss of the entire Boc group (m/z 143.15). Fragmentation of the butyl chain and the piperazine ring would lead to other characteristic ions.

Caption: Predicted ESI-MS fragmentation of 1-Boc-2-butylpiperazine.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS is essential for verifying its chemical identity and purity. While direct experimental data for this specific compound is not widely published, this guide provides a detailed framework for predicting and interpreting its spectral features based on the well-established principles of spectroscopy and data from analogous structures. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data for researchers in the field of drug discovery and development. By following these guidelines, scientists can confidently characterize this and other novel piperazine derivatives, paving the way for their successful application in the synthesis of new chemical entities.

A Technical Guide to Unlocking the Therapeutic Potential of 2-Substituted Piperazines: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] While traditionally functionalized at its nitrogen positions, substitution at the carbon backbone, particularly at the C2-position, unlocks new dimensions for drug design by introducing chirality, enabling novel vector orientations, and providing new points for target interaction. This technical guide offers researchers and drug development professionals a comprehensive overview of the burgeoning research areas for 2-substituted piperazine compounds. We will delve into the established and emerging therapeutic landscapes, dissect innovative and stereoselective synthetic strategies, and provide a framework for rational drug design and lead optimization. This document aims to serve as a roadmap for harnessing the full potential of this versatile scaffold to address complex therapeutic challenges.

Chapter 1: The 2-Substituted Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Introduction to the Piperazine Moiety: Beyond a Simple Linker

The six-membered piperazine heterocycle is the third most common nitrogen-containing ring system found in drug discovery.[1] Its enduring popularity stems from the unique physicochemical properties conferred by its two opposing nitrogen atoms. These nitrogen centers can serve as hydrogen bond donors or acceptors and can be protonated at physiological pH, which often improves aqueous solubility, bioavailability, and overall pharmacokinetic profiles of drug candidates.[1][2] This has led to its incorporation into blockbuster drugs targeting a wide array of therapeutic areas, from oncology (e.g., Imatinib) to CNS disorders (e.g., Olanzapine) and viral infections.[1][3]

The Strategic Importance of C2-Substitution

Historically, the structural diversity of piperazine-containing drugs has been limited, with approximately 80% of them bearing substituents only at the nitrogen atoms.[1] This is largely due to the synthetic accessibility of N-arylation and N-alkylation reactions. However, focusing solely on N-substitution neglects the vast chemical space that can be explored through C-H functionalization. Substitution at the C2-position is particularly transformative for several reasons:

  • Introduction of Chirality: A substituent at the C2-position creates a stereocenter, allowing for the development of enantiomerically pure compounds. This is critical for improving potency and reducing off-target effects by optimizing interactions with chiral biological targets like enzymes and receptors.

  • Novel Interaction Vectors: A C2-substituent projects into a different spatial region compared to N-substituents, enabling the molecule to engage with new or different pockets within a target's binding site.

  • Scaffold Rigidity and Conformation: The substituent can influence the preferred chair conformation of the piperazine ring, locking it into a more bioactive shape and reducing the entropic penalty upon binding.

Physicochemical and Pharmacokinetic Advantages

The piperazine core is a powerful tool for modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The two nitrogen atoms provide a high polar surface area and can be tuned to achieve a pKa that ensures good solubility and permeability.[2][4] This balance is crucial for oral bioavailability. Furthermore, the piperazine ring is generally metabolically stable, making it an attractive scaffold for designing long-acting therapeutic agents.

Chapter 2: The Therapeutic Landscape: From Established Applications to Novel Frontiers

The versatility of the piperazine scaffold is reflected in its broad spectrum of biological activities.[5][6] While 2-substituted analogs are still an emerging class, they hold immense promise for refining existing therapies and pioneering new ones.

Central Nervous System (CNS) Disorders

Piperazine derivatives have a long history in CNS drug development, acting as antipsychotics, antidepressants, and anxiolytics.[3][7] The mechanism often involves modulating monoamine neurochemical pathways.[3]

  • Potential Research Area: The development of C2-substituted piperazines can lead to highly selective ligands for specific dopamine (D₂) or serotonin (5-HT₂ₐ) receptor subtypes. The chirality introduced at C2 can be exploited to differentiate between closely related receptors, potentially leading to drugs with improved efficacy and fewer side effects like extrapyramidal symptoms.

Oncology

In oncology, piperazine-containing drugs like Imatinib have revolutionized cancer treatment. The scaffold is known to be a key building block for molecules that inhibit the cell cycle, curb angiogenesis, and interact with DNA.[8]

  • Potential Research Area: C2-substituted piperazines can be designed as novel kinase inhibitors. The C2-substituent can be tailored to probe unique sub-pockets of the ATP-binding site, potentially overcoming resistance mutations that affect current N-substituted piperazine drugs. There is also significant potential in designing C2-functionalized piperazines that induce apoptosis or cell cycle arrest in cancer cells.[2]

Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Piperazine derivatives have shown promise as antibacterial and antifungal agents.[9]

  • Potential Research Area: Structure-activity relationship (SAR) studies have shown that incorporating specific groups on the piperazine ring can enhance antimicrobial activity. Research into C2-substituted analogs could lead to compounds that disrupt bacterial cell wall synthesis or inhibit essential microbial enzymes with novel mechanisms of action, making them effective against multi-drug resistant (MDR) pathogens.

Emerging Research Area: Modulators of Challenging Targets
  • GPCRs and Ion Channels: The unique 3D shape of C2-substituted piperazines makes them ideal candidates for targeting complex membrane proteins. For example, piperazine derivatives have been developed as CCR5 antagonists for the treatment of HIV.[10] Further exploration in this area could yield modulators for other "difficult-to-drug" GPCRs.

  • Sigma Receptors: Certain piperazine derivatives show high affinity for sigma receptors (σ₁R and σ₂R), which are implicated in pain and neurological disorders.[11] The substitution pattern on the piperazine ring critically influences selectivity between σ₁R and σ₂R, highlighting a clear opportunity for C2-functionalized analogs to achieve highly selective modulation.[11]

Underexplored Avenue: Radioprotective Agents

Recent studies have identified novel piperazine derivatives as promising radiation countermeasures, offering superior safety profiles and effectiveness compared to existing agents like amifostine.[12]

  • Potential Research Area: The development of C2-substituted 1-(2-hydroxyethyl)piperazine derivatives is a nascent but highly promising field. The goal is to optimize compounds that mitigate DNA damage from ionizing radiation while exhibiting minimal cytotoxicity, addressing a critical need in both oncology and nuclear preparedness.[12]

Chapter 3: Innovative Synthetic Strategies for C2-Functionalization

The primary challenge in exploring C2-substituted piperazines has been synthetic accessibility. However, recent advances in synthetic organic chemistry have provided powerful new tools to overcome this hurdle.

Asymmetric Synthesis from Chiral Precursors

One of the most reliable methods to produce enantiomerically pure 2-substituted piperazines is to start from readily available chiral building blocks, such as α-amino acids.[13] This approach embeds the desired stereochemistry at the outset of the synthesis.

This protocol describes a key transformation using an aza-Michael addition.

  • Step 1: Preparation of the Diamine: Start with a protected α-amino acid (e.g., N-Boc-Alanine). Reduce the carboxylic acid to the corresponding alcohol using a mild reducing agent like borane-dimethyl sulfide complex.

  • Step 2: Activation of the Alcohol: Convert the primary alcohol to a good leaving group, for instance, by mesylation or tosylation.

  • Step 3: Azide Displacement: Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form the corresponding azide.

  • Step 4: Reduction and Protection: Reduce the azide to the primary amine (e.g., via hydrogenation with Pd/C) and protect it with an orthogonal protecting group (e.g., Cbz or Fmoc) to yield a bis-protected 1,2-diamine.

  • Step 5: Aza-Michael Addition: In a separate flask, generate a vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.

  • Step 6: Cyclization: Add the bis-protected chiral diamine from Step 4 to the reaction mixture. The aza-Michael addition followed by intramolecular cyclization yields the orthogonally protected, chiral 2-substituted piperazine.

  • Step 7: Purification: Purify the final product using column chromatography on silica gel.

Direct C-H Functionalization

Directly converting a C-H bond on the piperazine backbone into a C-C or C-N bond is a highly atom-economical and elegant strategy. Photoredox catalysis has emerged as a leading method for this transformation.[1]

The diagram below illustrates a generalized workflow for the direct C-H arylation of an N-protected piperazine using photoredox catalysis.

References

Navigating the Synthesis and Application of 1-Boc-2-butylpiperazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth exploration of 1-Boc-2-butylpiperazine hydrochloride, a specialized building block for drug discovery and development. Addressed to researchers, scientists, and professionals in medicinal chemistry, this document provides a comprehensive overview of its commercial availability, plausible synthetic routes, and potential applications, grounded in the broader context of 2-substituted piperazine chemistry.

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophores.[1] Substitution on the piperazine core, particularly at the C-2 position, introduces a chiral center and allows for the exploration of new chemical space, which can lead to enhanced target specificity and potency. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the piperazine ring is a key strategic element in the synthesis of asymmetrically substituted piperazines.[2] It deactivates one nitrogen, enabling selective functionalization of the other, and can be readily removed under acidic conditions.[2] this compound represents a valuable, yet specific, building block within this class of compounds.

Commercial Availability and Physicochemical Properties

This compound is a commercially available chemical entity, albeit from a select number of specialized suppliers. Its availability as a hydrochloride salt enhances its stability and handling properties. The free base, 1-Boc-2-butylpiperazine, is also listed by some vendors.

Compound Name This compound1-Boc-2-butylpiperazine
CAS Number 1179359-55-7[1]1027511-69-8[3]
Molecular Formula C₁₃H₂₇ClN₂O₂[1]C₁₃H₂₆N₂O₂[3]
Molecular Weight 278.82 g/mol [1]242.36 g/mol [3]
Typical Purity ≥95%[1]≥97%[3]
Physical Form Not explicitly specifiedColorless or yellow liquid[3]
Storage Ambient Storage[4]Room Temperature[3]

Table 1: Physicochemical Properties and Commercial Details

Synthetic Strategies for 2-Substituted Piperazines

General Approaches to 2-Substituted Piperazine Synthesis

Two primary strategies for the synthesis of 2-substituted piperazines have been reported:

  • Synthesis from α-Amino Acids: This approach provides a robust method for producing enantiomerically pure 2-substituted piperazines. The synthesis typically involves four steps starting from a chiral α-amino acid, with a key aza-Michael addition reaction.[5]

  • Direct α-Lithiation of N-Boc-Piperazines: This method allows for the direct functionalization of the C-2 position of the piperazine ring. The N-Boc group plays a crucial role in directing the lithiation to the adjacent carbon atom. Subsequent reaction with an electrophile, such as an alkyl halide, introduces the desired substituent.[6]

Plausible Synthetic Workflow for 1-Boc-2-butylpiperazine

A likely synthetic route to 1-Boc-2-butylpiperazine would involve the N-alkylation of a suitable piperazine precursor. A plausible method would be the alkylation of a mono-Boc-protected piperazine at the C-2 position. The following diagram illustrates a conceptual synthetic pathway.

G cluster_0 Plausible Synthetic Pathway 1_Boc_piperazine 1-Boc-piperazine Lithiation α-Lithiation (e.g., s-BuLi/TMEDA) 1_Boc_piperazine->Lithiation Intermediate Lithium salt intermediate Lithiation->Intermediate Alkylation Alkylation with 1-iodobutane or 1-bromobutane Intermediate->Alkylation Product 1-Boc-2-butylpiperazine Alkylation->Product HCl_formation Salt Formation (HCl in ether) Product->HCl_formation Final_Product 1-Boc-2-butylpiperazine hydrochloride HCl_formation->Final_Product

Diagram 1: A plausible synthetic pathway to this compound.

Hypothetical Experimental Protocol

The following is a hypothetical, generalized protocol for the synthesis of 1-Boc-2-butylpiperazine based on the direct α-lithiation strategy. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

Step 1: α-Lithiation of 1-Boc-piperazine

  • To a solution of 1-Boc-piperazine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of s-butyllithium (s-BuLi) (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Alkylation

  • To the solution of the lithiated intermediate at -78 °C, add 1-iodobutane (1.2 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 1-Boc-2-butylpiperazine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 1-Boc-2-butylpiperazine in anhydrous diethyl ether.

  • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not widely documented, its utility can be inferred from the well-established role of 2-substituted piperazines in medicinal chemistry. These scaffolds are integral to the development of a wide range of therapeutic agents.[7]

The introduction of a butyl group at the C-2 position offers a lipophilic side chain that can engage in hydrophobic interactions within a target protein's binding pocket. The chirality at this position also allows for stereospecific interactions, which can be crucial for potency and selectivity.

G cluster_1 Role as a Building Block Building_Block 1-Boc-2-butylpiperazine hydrochloride Deprotection Boc Deprotection (acidic conditions) Building_Block->Deprotection Free_Piperazine 2-butylpiperazine Deprotection->Free_Piperazine Functionalization N-Functionalization (e.g., reductive amination, Buchwald-Hartwig coupling) Free_Piperazine->Functionalization Bioactive_Molecules Bioactive Molecules (e.g., kinase inhibitors, CNS agents) Functionalization->Bioactive_Molecules

Diagram 2: The role of this compound as a synthetic intermediate.

Potential therapeutic areas where 2-butylpiperazine derivatives could be of interest include:

  • Oncology: As a component of kinase inhibitors.[1]

  • Central Nervous System (CNS) Disorders: As a scaffold for agents targeting neurotransmitter receptors.[4]

  • Infectious Diseases: As a core element in antiviral or antibacterial compounds.

Conclusion

This compound is a specialized chemical building block with significant potential in the synthesis of novel, biologically active molecules. While specific literature on this compound is limited, its commercial availability and the well-understood chemistry of 2-substituted piperazines provide a solid foundation for its use in drug discovery and development. This guide serves as a starting point for researchers looking to incorporate this unique scaffold into their synthetic strategies, paving the way for the exploration of new and potentially impactful therapeutic agents.

References

Methodological & Application

Application Notes & Protocol: N-Arylation of 1-Boc-2-butylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Arylpiperazines and the Synthetic Challenge

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs targeting a wide range of conditions, from central nervous system disorders to oncology.[1][2] The ability to efficiently and selectively introduce various aryl groups onto the piperazine nitrogen is crucial for generating diverse compound libraries for drug discovery and optimizing lead candidates.[3]

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, largely replacing harsher, traditional methods.[1][4] This reaction offers a broad substrate scope and high functional group tolerance.[1] However, the N-arylation of substrates like 1-Boc-2-butylpiperazine hydrochloride presents specific challenges that require careful consideration and optimization of the reaction protocol. The steric hindrance imposed by the 2-butyl group can significantly impact the reaction kinetics, while the hydrochloride salt form of the starting material necessitates a neutralization step.[5][6]

This document provides a comprehensive guide and a detailed protocol for the successful N-arylation of this compound, focusing on the Buchwald-Hartwig reaction. It explains the causality behind experimental choices and offers insights grounded in established chemical principles to ensure a robust and reproducible procedure.

Key Scientific Considerations

Overcoming Steric Hindrance

The butyl group at the C2 position of the piperazine ring creates significant steric bulk around the reacting secondary amine. This hindrance can slow down key steps in the catalytic cycle, such as the binding of the amine to the palladium center and the final reductive elimination to form the product.[5][7] To overcome this challenge, the choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands are exceptionally effective for coupling sterically demanding amines.[1][6]

  • Rationale for Ligand Choice: Ligands such as RuPhos and BrettPhos are designed to promote the formation of a monoligated, highly reactive palladium species. This steric bulk facilitates the crucial oxidative addition and reductive elimination steps while disfavoring the formation of unreactive catalyst species. For sterically hindered secondary amines, RuPhos has been shown to be particularly effective as it can accelerate the rate-limiting reductive elimination step.

Handling the Hydrochloride Salt

The starting material, this compound, is an amine salt. The protonated amine is not nucleophilic and will not participate in the coupling reaction. Therefore, it must be neutralized to the free amine. This can be achieved in two ways:

  • Pre-neutralization: The hydrochloride salt can be neutralized in a separate step before the reaction. This involves dissolving the salt in a suitable solvent, adding a base (e.g., NaHCO₃, Na₂CO₃), and extracting the free amine into an organic solvent. While effective, this adds an extra step to the workflow.

  • In-situ Neutralization: A more streamlined approach is to neutralize the salt directly within the reaction vessel. This is accomplished by adding an additional equivalent of the base used for the coupling reaction.[8] For instance, if 1.5 equivalents of base are required for the catalytic cycle, 2.5 equivalents would be used for the hydrochloride salt to ensure both neutralization and catalytic turnover. Weak inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often suitable for this purpose and are compatible with the palladium catalyst system.[9]

Catalytic Cycle and Experimental Workflow

The general mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(HNR'R'')]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium Amido Complex Ar-Pd(II)(L)-NR'R'' Amine Coordination->Palladium Amido Complex + Base - Base-H+X- Palladium Amido Complex->Pd(0)L N-Arylpiperazine Product Ar-NR'R'' Palladium Amido Complex->N-Arylpiperazine Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purification Purification A Add Aryl Halide, 1-Boc-2-butylpiperazine HCl, and Base to Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add anhydrous solvent B->C D Add Pd precatalyst and ligand solution C->D E Heat reaction mixture (e.g., 80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, dilute with organic solvent (e.g., EtOAc) F->G H Wash with water and brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify crude product by flash column chromatography I->J

Caption: General experimental workflow for the N-arylation protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig N-arylation of this compound with an aryl halide. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene, 1.1 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., RuPhos, 1.5-3 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Reaction Stoichiometry and Conditions (Example)
ComponentM.W. ( g/mol )Equiv.Amount (for 1 mmol scale)
1-Boc-2-butylpiperazine HCl278.821.0279 mg
4-Bromotoluene171.041.1188 mg (125 µL)
RuPhos Pd G3786.370.0215.7 mg
K₃PO₄212.272.5531 mg
Anhydrous Toluene--5 mL
Reaction Temperature --100 °C
Reaction Time --12-24 h (monitor)
Expected Yield -->80% (substrate dependent)
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

    • If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., RuPhos, 3 mol%) at this stage.

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition:

    • Add anhydrous toluene (or 1,4-dioxane) to the flask via syringe (approx. 0.2 M concentration with respect to the limiting reagent).

    • If using a pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), add it to the flask at this point. The use of air-stable precatalysts simplifies handling.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl-1-Boc-2-butylpiperazine product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Inactive catalyst. 2. Insufficient base. 3. Poor ligand choice.1. Use an air-stable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is kept under an inert atmosphere. 2. Ensure at least 2.5 equivalents of base are used to both neutralize the HCl salt and facilitate the reaction. 3. For sterically hindered substrates, use bulky ligands like RuPhos or BrettPhos.[5][7]
Formation of Byproducts 1. Hydrodehalogenation of aryl halide. 2. Catalyst decomposition.1. This can occur if β-hydride elimination is competitive. Using a less electron-rich ligand might increase the rate of reductive elimination.[5] Ensure the reaction is not overheated. 2. Ensure strict inert atmosphere conditions. High temperatures for prolonged periods can lead to catalyst decomposition.
Difficult Purification Residual palladium or ligand.Filter the crude reaction mixture through a pad of celite before aqueous workup. If palladium residues persist, treatment with a scavenger resin may be necessary.

Conclusion

The N-arylation of sterically hindered piperazines like this compound is a challenging but achievable transformation critical to modern drug discovery. By understanding the key roles of steric hindrance and the necessity of amine salt neutralization, researchers can rationally select the appropriate conditions for success. The use of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like RuPhos, in conjunction with a sufficient amount of a suitable base, provides a robust and reliable pathway to synthesize these valuable N-arylpiperazine building blocks. This protocol offers a solid foundation that can be further optimized for specific aryl halide coupling partners, empowering chemists to efficiently explore this important chemical space.

References

Application Notes and Protocols for 1-Boc-2-butylpiperazine hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Motif in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile template for designing ligands that interact with a multitude of biological targets.[1][2] In the realm of Central Nervous System (CNS) drug discovery, the piperazine moiety is particularly ubiquitous. Its physicochemical properties, including its basicity which allows for the formation of water-soluble salts and its capacity to engage in multiple hydrogen bonding interactions, make it an ideal component for molecules targeting CNS receptors.[2]

Many blockbuster drugs for treating depression, anxiety, psychosis, and other neurological disorders incorporate the piperazine ring.[1][3] This is largely because N-arylpiperazine and related structures have been shown to possess high affinity for key neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors.[4][5] The two nitrogen atoms of the piperazine core provide convenient handles for synthetic modification, allowing for the precise spatial arrangement of pharmacophoric elements necessary for potent and selective receptor modulation.

The subject of this guide, 1-Boc-2-butylpiperazine hydrochloride, is a chiral building block designed for the synthesis of novel CNS drug candidates. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second nitrogen, while the butyl group at the 2-position introduces a lipophilic element that can influence potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of this versatile intermediate, complete with detailed experimental protocols for researchers in the field.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is essential for its effective use in drug discovery workflows.

PropertyValueNotes
Chemical Formula C₁₃H₂₇ClN₂O₂As the hydrochloride salt.
Molecular Weight 278.82 g/mol As the hydrochloride salt.
Appearance Expected to be a white to off-white solid.Based on similar compounds.
Solubility Expected to be soluble in water, methanol, and DMSO.The hydrochloride salt form enhances aqueous solubility.
Chirality Contains a stereocenter at the C2 position.Available as a racemate or as individual (R) and (S) enantiomers.

Synthesis of 2-Substituted Piperazine Precursors

The introduction of a substituent at the C2 position of the piperazine ring is a key strategic step. While numerous methods exist for piperazine synthesis, direct α-functionalization of a pre-formed N-Boc-piperazine ring is a powerful and increasingly common approach.[6][7]

Representative Synthetic Pathway: α-Lithiation and Alkylation

A plausible and effective method for synthesizing the 2-butylpiperazine core involves the directed lithiation of an N-Boc-N'-benzylpiperazine precursor, followed by quenching with an appropriate electrophile (e.g., butyl iodide). This approach, pioneered by researchers such as O'Brien and coworkers, allows for precise C-H functionalization.[6][8]

G cluster_0 Synthesis of 2-Butyl Piperazine Core N-Boc-N'-benzylpiperazine N-Boc-N'-benzylpiperazine Lithiated Intermediate Lithiated Intermediate N-Boc-N'-benzylpiperazine->Lithiated Intermediate 1. s-BuLi, THF, -78°C 1-Boc-2-butyl-4-benzylpiperazine 1-Boc-2-butyl-4-benzylpiperazine Lithiated Intermediate->1-Boc-2-butyl-4-benzylpiperazine 2. Butyl Iodide 1-Boc-2-butylpiperazine 1-Boc-2-butylpiperazine 1-Boc-2-butyl-4-benzylpiperazine->1-Boc-2-butylpiperazine 3. H₂, Pd/C (Debenzylation)

Caption: Proposed synthesis of the 1-Boc-2-butylpiperazine intermediate.

Application Protocols: Synthesis of a Candidate CNS Ligand

Once 1-Boc-2-butylpiperazine is obtained, it serves as a versatile intermediate for the synthesis of a library of potential CNS drug candidates. The following protocols detail a representative workflow to synthesize a final N-aryl derivative, a common motif in CNS-active compounds.

Workflow for Synthesis of a Final Compound

G cluster_1 Synthetic Workflow Start 1-Boc-2-butylpiperazine Step1 N-Arylation (Buchwald-Hartwig) Start->Step1 Intermediate N'-Aryl-N-Boc-2-butylpiperazine Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Final Final Compound (N-Aryl-2-butylpiperazine) Step2->Final

Caption: General workflow for elaborating the building block into a final CNS drug candidate.

Protocol 1: N-Arylation of 1-Boc-2-butylpiperazine via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the attachment of various aryl or heteroaryl groups to the free secondary amine of the piperazine. This is a crucial step for introducing moieties known to interact with CNS receptors.

Materials:

  • 1-Boc-2-butylpiperazine (1.0 equiv)

  • Aryl bromide or iodide (Ar-X, 1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP or XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide and 1-Boc-2-butylpiperazine.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N'-Aryl-N-Boc-2-butylpiperazine.

Protocol 2: Boc Deprotection to Yield the Final Amine Hydrochloride

Rationale: The final step in many synthetic sequences is the removal of the Boc protecting group to unmask the secondary amine, which is often crucial for biological activity or for improving properties like solubility. Acidic conditions are standard for this transformation.[9][10]

Materials:

  • N'-Aryl-N-Boc-2-butylpiperazine (1.0 equiv)

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Methanol

  • Diethyl ether

Procedure:

  • Dissolve the N'-Aryl-N-Boc-2-butylpiperazine in a minimal amount of DCM or methanol in a round-bottom flask.

  • To the stirred solution at room temperature, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours. The hydrochloride salt of the deprotected product will often precipitate from the solution.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • To facilitate precipitation, an anhydrous non-polar solvent like diethyl ether can be added.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final N-Aryl-2-butylpiperazine as its hydrochloride salt.

Potential Applications and In Vitro Evaluation

Derivatives of 1-Boc-2-butylpiperazine are promising candidates for targeting a range of CNS receptors, leveraging the well-established pharmacology of the arylpiperazine scaffold.

Potential Molecular Targets

The N-arylpiperazine motif is a classic pharmacophore for several G-protein coupled receptors (GPCRs) that are critical in neurotransmission.[11]

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ): Many antidepressant and anxiolytic drugs act as agonists or antagonists at these receptors. The combination of an arylpiperazine with a butyl chain is a common feature in ligands with high affinity for these targets.[12]

  • Dopamine Receptors (D₂, D₃): These receptors are the primary targets for antipsychotic medications used to treat schizophrenia and bipolar disorder. The piperazine scaffold can be tailored to achieve high affinity and functional selectivity for dopamine receptor subtypes.

  • Sigma Receptors (σ₁, σ₂): These receptors are implicated in a variety of CNS functions and are targets for novel therapeutics for neurodegenerative diseases and psychiatric disorders.[8]

G cluster_0 Potential CNS Applications cluster_1 Molecular Targets cluster_2 Therapeutic Areas Ligand 2-Butyl-Arylpiperazine Derivative S_Receptor Serotonin Receptors (5-HT1A, 5-HT2A) Ligand->S_Receptor D_Receptor Dopamine Receptors (D2, D3) Ligand->D_Receptor Sigma_Receptor Sigma Receptors (σ1, σ2) Ligand->Sigma_Receptor Depression Depression & Anxiety S_Receptor->Depression Psychosis Psychosis D_Receptor->Psychosis Neurodegeneration Neurodegeneration Sigma_Receptor->Neurodegeneration

Caption: Potential molecular targets and therapeutic areas for 2-butylpiperazine derivatives.

Protocol 3: In Vitro Radioligand Binding Assay

Rationale: To determine the affinity of newly synthesized compounds for their intended molecular target, a radioligand binding assay is the gold standard. This protocol provides a general framework for assessing the binding of a test compound to a specific CNS receptor.

Materials:

  • Cell membrane preparations expressing the human receptor of interest (e.g., 5-HT₁ₐ).

  • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).

  • Test compounds (derivatives of this compound).

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kₑ value.

  • Add the test compound across a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to generate a competition curve. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Evaluation

Promising compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy and potential side effects.

  • For Antidepressant/Anxiolytic Activity: Models such as the Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are commonly used in rodents to assess antidepressant-like and anxiolytic-like effects, respectively.

  • For Antipsychotic Activity: Models like amphetamine-induced hyperlocomotion and prepulse inhibition (PPI) of the startle reflex are used to screen for antipsychotic potential.

  • Pharmacokinetic Studies: Determining the brain-to-plasma concentration ratio is crucial for CNS drug candidates to ensure they can cross the blood-brain barrier and reach their target in therapeutically relevant concentrations.[13]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel CNS drug candidates. Its structure combines the privileged piperazine scaffold with a chiral, lipophilic side chain, offering medicinal chemists a unique tool to explore new chemical space. The protocols outlined in this guide provide a robust framework for the synthesis, functionalization, and evaluation of compounds derived from this intermediate. By leveraging established synthetic methodologies and well-validated pharmacological assays, researchers can efficiently advance drug discovery programs targeting a range of debilitating neurological and psychiatric disorders.

References

The Versatile Scafford: 1-Boc-2-butylpiperazine Hydrochloride as a Precursor to Novel Heterocyclic Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including the ability to enhance aqueous solubility and bioavailability, make it a desirable feature in drug design.[2] The strategic placement of substituents on the piperazine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a powerful tool for synthetic chemists, enabling selective functionalization of the piperazine core.[3] This application note focuses on a specific, valuable building block: 1-Boc-2-butylpiperazine hydrochloride. The presence of the C2-butyl substituent introduces both steric bulk and a chiral center (if used as a single enantiomer), offering opportunities for creating novel, three-dimensional molecular architectures with unique biological activities.

This guide provides an in-depth exploration of the applications and reaction protocols for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

This compound is a stable, crystalline solid. The hydrochloride salt form enhances its stability and ease of handling compared to the free base. For optimal shelf life, it should be stored in a cool, dry place, protected from moisture. Before use in non-aqueous reactions, the free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate or triethylamine, followed by extraction with an organic solvent.

Table 1: Physicochemical Properties of 1-Boc-2-butylpiperazine

PropertyValueSource
Molecular FormulaC₁₃H₂₆N₂O₂N/A
Molecular Weight242.36 g/mol N/A
AppearanceWhite to off-white solid[4]
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilitySoluble in water, methanol, and other polar solvents (as hydrochloride salt). The free base is soluble in a wide range of organic solvents.General Knowledge

Core Synthetic Transformations: A Gateway to Heterocyclic Diversity

This compound serves as a versatile starting material for a variety of coupling reactions to construct novel heterocyclic systems. The presence of the Boc protecting group allows for selective reaction at the secondary amine (N4), while the 2-butyl group can influence the stereochemical outcome of these reactions.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.[5] The steric hindrance introduced by the 2-butyl group may necessitate the use of bulky, electron-rich phosphine ligands to achieve high yields.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 1-Boc-2-butylpiperazine (free base)

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), 1-Boc-2-butylpiperazine (1.2 equiv.), and the base (1.5 equiv.).

  • In a separate vial, dissolve the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos) in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The choice of ligand is crucial when dealing with sterically hindered substrates. Bulky biaryl phosphine ligands like XPhos and SPhos are often effective in promoting the reductive elimination step, which can be slowed by steric hindrance. The choice of base and solvent should also be optimized for each specific substrate combination.

Diagram 1: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig reagents Aryl Halide 1-Boc-2-butylpiperazine Base (e.g., NaOtBu) reaction Reaction Setup (Inert Atmosphere, 80-110 °C) reagents->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-1-Boc-2-butylpiperazine purification->product

Caption: Workflow for the Buchwald-Hartwig N-arylation of 1-Boc-2-butylpiperazine.

Reductive Amination for N-Alkylation

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6] This reaction can be used to introduce a wide variety of substituents onto the piperazine nitrogen. The diastereoselectivity of this reaction can be influenced by the existing stereocenter at the C2 position.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • 1-Boc-2-butylpiperazine (free base)

  • Aldehyde or Ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a round-bottom flask, add 1-Boc-2-butylpiperazine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in the chosen solvent.

  • If using a less reactive carbonyl compound, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (e.g., STAB, 1.5 equiv.) portion-wise to the stirred solution.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: Sodium triacetoxyborohydride is often the reducing agent of choice as it is mild and tolerant of a wide range of functional groups. The diastereoselectivity of the reaction may be controlled by the steric influence of the 2-butyl group, potentially favoring the formation of one diastereomer over the other. This can be analyzed by NMR spectroscopy of the purified product.

Diagram 2: Reductive Amination Pathway

Reductive_Amination start 1-Boc-2-butylpiperazine + Aldehyde/Ketone iminium Iminium Ion Intermediate start->iminium (H⁺ cat.) reduction Reduction (e.g., STAB) iminium->reduction product N-Alkyl-1-Boc-2-butylpiperazine reduction->product

Caption: Simplified pathway for the reductive amination of 1-Boc-2-butylpiperazine.

N-Acylation to Form Amides

N-acylation of the piperazine nitrogen with an acyl chloride or a carboxylic acid (using a coupling agent) is a straightforward method to introduce an amide functionality.[7] This is a key step in the synthesis of many biologically active molecules.

Protocol 3: General Procedure for N-Acylation with an Acyl Chloride

Materials:

  • 1-Boc-2-butylpiperazine (free base)

  • Acyl chloride

  • Base (e.g., triethylamine, diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve 1-Boc-2-butylpiperazine (1.0 equiv.) and the base (1.5 equiv.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The use of a non-nucleophilic base like triethylamine or DIPEA is essential to neutralize the HCl generated during the reaction without competing with the piperazine nucleophile. The reaction is typically fast and high-yielding.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the secondary amine. This is most commonly achieved under acidic conditions.

Protocol 4: General Procedure for Boc Deprotection

Materials:

  • N-substituted-1-Boc-2-butylpiperazine

  • Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or methanol)

  • Solvent (e.g., DCM)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in DCM.

  • Add an excess of the acid (e.g., 20-50% TFA in DCM, or a 4 M solution of HCl in dioxane).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS, typically 1-4 hours).

  • Remove the solvent and excess acid under reduced pressure.

  • If the TFA salt is obtained, it can often be used directly in subsequent steps or converted to the free base by neutralization. If the hydrochloride salt is desired, starting with HCl is recommended.

Causality and Insights: The tert-butyl carbamate is highly labile to strong acids, leading to the formation of the free amine, carbon dioxide, and isobutylene. The choice of acid can influence the final salt form of the product.

Diagram 3: Synthetic Utility Flowchart

Synthetic_Utility cluster_reactions Functionalization at N4 start 1-Boc-2-butylpiperazine Hydrochloride free_base 1-Boc-2-butylpiperazine (Free Base) start->free_base Neutralization arylation N-Arylation (Buchwald-Hartwig) free_base->arylation alkylation N-Alkylation (Reductive Amination) free_base->alkylation acylation N-Acylation free_base->acylation deprotection Boc Deprotection arylation->deprotection alkylation->deprotection acylation->deprotection product1 N-Aryl-2-butylpiperazine deprotection->product1 product2 N-Alkyl-2-butylpiperazine deprotection->product2 product3 N-Acyl-2-butylpiperazine deprotection->product3

Caption: Synthetic pathways from 1-Boc-2-butylpiperazine to diverse heterocycles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its mono-protected nature allows for selective functionalization at the N4 position through robust and well-established synthetic methodologies such as Buchwald-Hartwig amination, reductive amination, and N-acylation. The presence of the 2-butyl group introduces steric and stereochemical elements that can be exploited to create unique and complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers in their efforts to design and synthesize the next generation of innovative therapeutics.

References

Application Notes & Protocols: Strategic Use of 1-Boc-2-butylpiperazine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into therapeutic agents to enhance pharmacological profiles.[1] The use of substituted piperazines, such as 1-Boc-2-butylpiperazine hydrochloride, in solid-phase synthesis (SPS) offers a robust platform for generating diverse libraries of peptidomimetics and other complex molecules.[2] This guide provides a detailed technical overview, field-proven protocols, and expert insights into the strategic application of this chiral building block. We will explore the nuances of its immobilization, deprotection, and subsequent coupling reactions on a solid support, with a focus on the Boc/Bzl protection strategy. The causality behind experimental choices, particularly considerations arising from the 2-butyl substituent, will be explained to ensure reproducible and high-yield synthetic outcomes.

Introduction: The Role of Substituted Piperazines in SPS

Solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry by anchoring the initial building block to an insoluble resin, simplifying the purification process to mere filtration and washing.[3] This methodology allows for the use of excess reagents to drive reactions to completion, facilitating the assembly of complex molecular structures.[4]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and powerful approach within SPPS. It relies on the acid-labile Boc group for temporary protection of the N-terminus, while more stable, benzyl-based groups protect amino acid side chains.[5][6] The removal of these two classes of protecting groups requires different strengths of acid, a principle known as "graduated acid lability," which is fundamental to the strategy's success.[3]

This compound serves as a versatile, chiral scaffold. Its incorporation can:

  • Introduce Conformational Constraints: The piperazine ring can modify the peptide backbone, inducing specific turn conformations that may be critical for receptor binding.[2]

  • Enhance Therapeutic Properties: The resulting peptidomimetics often exhibit increased stability against enzymatic degradation and improved bioavailability compared to natural peptides.[2]

  • Serve as a Key Intermediate: The arylpiperazine motif is a prevalent feature in centrally acting drugs, and SPS facilitates the rapid generation of analogues for screening and development.[2]

The presence of the 2-butyl group introduces both a chiral center and potential steric considerations that must be addressed during the synthetic workflow.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

Physicochemical Properties
PropertyValueSource
Chemical Name tert-butyl 2-butylpiperazine-1-carboxylate hydrochlorideN/A
Molecular Formula C₁₃H₂₇ClN₂O₂[7]
Molecular Weight 278.82 g/mol [7]
Form Solid[8]
Protection Strategy N¹-Boc (tert-butyloxycarbonyl)[7]
Key Feature Chiral center at C² with a butyl substituentN/A
Salt Form Hydrochloride saltN/A
Handling, Storage, and Safety
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place (2-8°C is often recommended).[7][9] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Handling: Handle in a well-ventilated area.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[9][10] Avoid the formation of dust and aerosols.[9]

  • Neutralization: As a hydrochloride salt, the reagent must be neutralized to the free amine in situ before it can be coupled to the resin. This is typically achieved using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[9] If inhaled, move the victim to fresh air.[9][10] Seek medical attention if irritation persists.

Core Methodologies: Solid-Phase Synthesis Workflow

The general workflow for incorporating 1-Boc-2-butylpiperazine and extending the molecular chain follows a cyclical process.

SPPS_Overall_Workflow Start Start: 2-Chlorotrityl Chloride Resin Immobilization Protocol 1: Immobilization of 1-Boc-2-butylpiperazine Start->Immobilization Deprotection Protocol 2 (Step A): Boc Deprotection (TFA/DCM) Immobilization->Deprotection Wash Washing Steps (DMF, DCM) Deprotection->Wash Neutralization Neutralization (DIPEA/DMF) Wash2 Washing Steps (DCM, DMF) Neutralization->Wash2 Coupling Protocol 2 (Step B): Amino Acid Coupling (HATU/DIPEA) Wash3 Washing Steps (DMF, DCM) Coupling->Wash3 Wash->Neutralization Wash2->Coupling More_AA More Amino Acids to Add? Wash3->More_AA More_AA->Deprotection Yes Cleavage Protocol 3: Cleavage from Resin (TFA-based cocktail) More_AA->Cleavage No End Final Product: Purification (HPLC) Cleavage->End

Caption: High-level workflow for solid-phase synthesis using the Boc strategy.

Detailed Experimental Protocols

These protocols are based on established methods for N-Boc-piperazine and have been adapted for the specific use of this compound.[2]

Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin

Causality: The 2-CTC resin is chosen for its extreme acid sensitivity, which allows the final product to be cleaved under mild acidic conditions that preserve many acid-labile side-chain protecting groups. The immobilization reaction is a nucleophilic substitution where the free secondary amine of the piperazine attacks the trityl chloride linker.

Immobilization_Workflow Resin 1. Resin Swelling 2-CTC Resin in DCM Reaction 3. Immobilization Reaction Add reagent solution to swollen resin. Agitate for 2-4 hours. Resin->Reaction Reagent 2. Reagent Prep Dissolve 1-Boc-2-butylpiperazine HCl in DCM. Add DIPEA for neutralization. Reagent->Reaction Capping 4. Capping Add Methanol to cap unreacted chlorotrityl groups. Reaction->Capping Washing 5. Washing & Drying Wash sequentially with DCM, DMF, DCM. Dry under vacuum. Capping->Washing Result Result: Piperazine-functionalized resin Washing->Result

Caption: Step-by-step workflow for immobilizing the piperazine building block.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.0 g, 1.0 mmol/g substitution)

  • This compound (2.0 eq., 2.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq., 4.0 mmol)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass frit

Methodology:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[2] Polystyrene-based resins swell significantly, which is crucial for reagent accessibility.[5]

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (4.0 mmol) to this solution. The DIPEA serves two purposes: it neutralizes the hydrochloride salt to generate the free amine, and it acts as a proton scavenger during the subsequent coupling reaction.

  • Immobilization Reaction: Drain the DCM from the swollen resin. Immediately add the piperazine/DIPEA solution to the resin.

  • Agitation: Gently agitate the resin slurry at room temperature for 2-4 hours.[2]

  • Capping: To prevent unreacted chlorotrityl groups from interfering in subsequent steps, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[2] The methanol effectively "caps" these reactive sites.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[2]

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically.

Protocol 2: Peptide Chain Elongation

This protocol outlines the cyclical removal of the Boc protecting group and the subsequent coupling of the next building block (e.g., a Boc-protected amino acid).

Materials:

  • Piperazine-functionalized resin (from Protocol 1)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIPEA in DMF

  • Boc-protected amino acid (3.0 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq.)

  • DIPEA (6.0 eq.)

  • Anhydrous DMF, DCM

Methodology:

A. Boc Deprotection & Neutralization

  • Resin Swelling: Swell the functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes. Drain, add a fresh 50% TFA/DCM solution (10 mL), and agitate for an additional 20-25 minutes.[2][11] The two-step TFA treatment ensures complete removal of the Boc group.[2]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.[2]

  • Neutralization: The newly exposed secondary amine is protonated as a trifluoroacetate salt and must be neutralized. Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.[2]

  • Final Wash: Wash the resin with DMF (5 x 10 mL) to remove excess DIPEA.[2]

  • Validation (Optional but Recommended): Perform a Chloranil test to confirm the presence of a free secondary amine, indicating successful deprotection.[2] The Kaiser test is not reliable for secondary amines like piperazine or proline.[5]

B. Amino Acid Coupling

  • Pre-activation: In a separate vial, dissolve the Boc-protected amino acid (3.0 eq.) and HATU (2.9 eq.) in DMF (5 mL). Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 5 minutes.[2] HATU is a highly efficient coupling reagent that minimizes racemization.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected, neutralized resin. Agitate the reaction mixture at room temperature for 2 hours.[2]

    • Expert Insight: The 2-butyl group on the piperazine ring may cause steric hindrance. If a test coupling shows low efficiency, consider extending the reaction time to 4-6 hours or performing a "double coupling" (repeating the coupling step with a fresh solution of activated amino acid).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[2]

  • Validation (Optional but Recommended): Perform a Chloranil test to confirm the completion of the coupling (i.e., disappearance of the free secondary amine). If the test is positive, repeat the coupling step.[2]

  • Chain Elongation: To add more residues, repeat the entire Protocol 2 (Steps A and B) for each subsequent amino acid.[2]

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the final release of the synthesized molecule from the 2-CTC resin.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: A solution of 1-5% TFA in DCM.

  • DCM, Methanol, Diethyl ether (cold)

Methodology:

  • Resin Preparation: Swell the final, dried peptide-resin in DCM (10 mL) for 30 minutes.

  • Cleavage Reaction: Drain the DCM. Add the cleavage cocktail (e.g., 2% TFA in DCM, 10 mL) and agitate for 30 minutes. Drain the solution into a collection flask.

  • Repeat Cleavage: Repeat the cleavage step with a fresh portion of the cocktail two more times to ensure complete removal of the product.

  • Neutralization: Combine the filtrates and immediately add a few drops of a neutralizing base like pyridine or DIPEA to quench the TFA and prevent potential side reactions.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Precipitation & Purification: The resulting crude product can be precipitated with cold diethyl ether, filtered, and dried. Final purification is typically achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Data and Troubleshooting

Illustrative Quantitative Data

The following data are illustrative for a model synthesis and can vary based on the specific sequence and reaction scale.[2]

ParameterExpected RangeNotes
Initial Scaffold Loading Efficiency 75 - 90%Determined gravimetrically. Lower efficiency may result from incomplete neutralization of the hydrochloride salt.
Coupling Efficiency per Cycle >98%Monitored by Chloranil test. May be lower due to steric hindrance from the 2-butyl group; requires optimization.
Overall Crude Product Yield 45 - 65%Highly dependent on the number of coupling cycles and the efficiency of each step.
Crude Product Purity (by HPLC) 40 - 60%Purification is almost always required to isolate the target compound.[2]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Initial Loading 1. Incomplete neutralization of the hydrochloride salt.2. Deactivated 2-CTC resin (moisture exposure).3. Insufficient reaction time.1. Ensure adequate DIPEA (at least 2 eq. for neutralization plus 2 eq. for scavenging) is used.2. Use fresh resin or reactivate with thionyl chloride.[5]3. Extend immobilization time to 4-6 hours.
Incomplete Coupling 1. Steric hindrance from the 2-butyl group or the incoming amino acid.2. Insufficient activation of the amino acid.3. Poor resin swelling.1. Extend coupling time, perform a double coupling, or switch to a more potent coupling reagent.2. Ensure reagents are fresh and anhydrous.3. Ensure adequate swelling time and use high-quality, anhydrous solvents.
Incomplete Boc Deprotection 1. Insufficient TFA treatment time.2. Degradation of the TFA solution.1. Extend the second TFA treatment to 30 minutes.2. Use a fresh solution of 50% TFA in DCM.
Side Product Formation 1. Capping of unreacted sites was incomplete.2. Premature cleavage from the resin due to repeated acid exposure.1. Ensure the capping step (Protocol 1, Step 5) is performed thoroughly.2. Minimize exposure to TFA during deprotection; ensure thorough washing and immediate neutralization.

References

Application Notes and Protocols for the Reductive Amination of 1-Boc-2-butylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Piperazines

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents. Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability to drug candidates. Specifically, 2-substituted piperazines offer a valuable vector for modulating pharmacological activity and optimizing drug-like properties. The introduction of diverse substituents at the N4 position of the piperazine ring via reductive amination is a powerful and widely adopted strategy in drug discovery and development. This process allows for the controlled and efficient synthesis of libraries of analogues for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of 1-Boc-2-butylpiperazine hydrochloride. As this starting material is supplied as a hydrochloride salt, this guide will specifically address the necessary in-situ neutralization required for the reaction to proceed efficiently. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and present representative characterization data to ensure researchers, scientists, and drug development professionals can confidently and successfully implement this critical synthetic transformation.

The Mechanism of Reductive Amination: A One-Pot Symphony

Reductive amination is a robust method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine. The reaction typically proceeds in a one-pot fashion through two key sequential steps:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine of 1-Boc-2-butylpiperazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is an equilibrium process that results in the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The formation of the iminium ion is often catalyzed by mild acid.

  • Hydride Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion. A key advantage of modern reductive amination reagents, such as sodium triacetoxyborohydride (STAB), is their chemoselectivity; they reduce the iminium ion much more rapidly than the starting carbonyl compound, thereby minimizing the formation of alcohol byproducts.

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the reductive amination of this compound.

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification start Dissolve 1-Boc-2-butylpiperazine hydrochloride and aldehyde in an aprotic solvent (e.g., DCM). add_base Add triethylamine (Et3N) for in-situ neutralization. start->add_base 1. Neutralization stir Stir at room temperature to facilitate iminium ion formation. add_base->stir 2. Imine Formation add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise. stir->add_stab 3. Reduction react Continue stirring at room temperature until reaction completion (monitored by TLC or LC-MS). add_stab->react quench Quench the reaction with saturated aqueous NaHCO3. react->quench 4. Work-up extract Extract with an organic solvent (e.g., DCM). quench->extract dry Dry the combined organic layers (e.g., over Na2SO4), filter, and concentrate. extract->dry purify Purify the crude product by flash column chromatography. dry->purify 5. Purification product Isolated N-alkylated 1-Boc-2-butylpiperazine. purify->product

Caption: General workflow for the reductive amination of this compound.

Protocol 1: General Procedure for the Reductive Amination of this compound with an Aldehyde

This protocol provides a general method that can be adapted for a variety of aldehydes.

Materials:

  • This compound

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add the desired aldehyde (1.0-1.2 eq.) to the solution.

  • To the stirred solution, add triethylamine (Et₃N) (1.1-1.2 eq.) dropwise at room temperature. The triethylamine serves to neutralize the hydrochloride salt, liberating the free secondary amine for reaction.

  • Stir the resulting mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • To this mixture, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise. The addition of STAB can be slightly exothermic, so it should be added in portions over a few minutes to maintain control of the reaction temperature.

  • Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated 1-Boc-2-butylpiperazine.

Key Reaction Parameters and Reagent Roles
Parameter/ReagentRole & RationaleTypical Range/Value
Solvent An aprotic solvent is required to prevent reaction with the hydride reagent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and are excellent choices for this reaction.DCM, DCE, THF
Triethylamine (Et₃N) Acts as a base to neutralize the HCl salt of the piperazine, allowing the free amine to participate in the reaction. An organic base is preferred to avoid the introduction of water.1.1 - 1.2 equivalents
Aldehyde/Ketone The electrophilic partner in the iminium ion formation. A slight excess can be used to drive the reaction to completion.1.0 - 1.2 equivalents
Sodium Triacetoxyborohydride (STAB) A mild and selective reducing agent that preferentially reduces the iminium ion over the carbonyl starting material. It is less toxic than sodium cyanoborohydride.[1]1.5 - 2.0 equivalents
Temperature The reaction is typically performed at room temperature, highlighting the mildness of the conditions.Room Temperature
Reaction Time Varies depending on the reactivity of the aldehyde and the steric hindrance of the piperazine. Monitoring by TLC or LC-MS is crucial.2 - 16 hours

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is essential for validating the success of the reaction. While specific data for 1-Boc-2-butylpiperazine and its derivatives can vary slightly based on instrumentation and sample preparation, the following provides representative spectroscopic data.

Starting Material: 1-Boc-2-butylpiperazine

While data for the hydrochloride salt may differ, the free base provides a good reference. For a similar compound, (S)-1-N-Boc-2-methylpiperazine, the following ¹H NMR data has been reported:

  • ¹H NMR (CDCl₃): δ (ppm) 1.46 (s, 9H, C(CH₃)₃), 1.15 (d, J=6.8 Hz, 3H, CH₃), 2.65-2.80 (m, 2H, piperazine-H), 2.90-3.10 (m, 3H, piperazine-H), 3.80-3.95 (m, 2H, piperazine-H).

We can extrapolate that for 1-Boc-2-butylpiperazine, the butyl group protons would appear in the upfield region (approx. 0.9-1.6 ppm), and the piperazine ring protons would show complex multiplets.

Representative Product: 1-Boc-4-(phenylmethyl)-2-butylpiperazine

Obtaining a clean NMR spectrum of the purified product is a key indicator of a successful reaction. The following is a representative ¹H NMR data for a product of this type.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35 – 7.20 (m, 5H, Ar-H), 3.91 (br s, 1H), 3.50 (s, 2H, N-CH₂-Ar), 2.90 – 2.70 (m, 3H), 2.30 – 2.10 (m, 3H), 1.85 (t, J = 11.0 Hz, 1H), 1.46 (s, 9H, C(CH₃)₃), 1.40 – 1.20 (m, 6H, butyl-CH₂), 0.88 (t, J = 7.0 Hz, 3H, butyl-CH₃).[2]

  • ¹³C NMR (126 MHz, CDCl₃): δ 154.8, 138.5, 129.2, 128.2, 127.0, 79.4, 63.5, 55.8, 53.0, 48.9, 44.0, 34.0, 28.5, 28.3, 22.9, 14.2.[2]

  • Mass Spectrometry (ESI-TOF): For C₂₀H₃₂N₂O₂, the expected [M+H]⁺ would be approximately 333.2536.

Troubleshooting and Scientific Insights

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive reducing agent.- Sterically hindered aldehyde or ketone.- Allow the reaction to stir for a longer period.- Use fresh STAB.- Consider gentle heating (e.g., 40 °C), although this may lead to side products.
Formation of Alcohol Byproduct - Use of a less selective reducing agent (e.g., NaBH₄) before complete imine formation.- Presence of water in the reaction mixture.- Ensure STAB is used as the reducing agent.- Use anhydrous solvents and reagents.
Broad NMR Peaks in Product - Residual triethylamine hydrochloride.- Conformational isomers or rotamers.- Ensure a thorough aqueous work-up to remove salts.- Acquisition of the NMR spectrum at an elevated temperature can sometimes sharpen the signals.
Low Yield - Incomplete neutralization of the hydrochloride salt.- Loss of product during work-up or purification.- Ensure the correct stoichiometry of triethylamine is used.- Perform extractions carefully and optimize chromatography conditions.

Conclusion

The reductive amination of this compound is a highly efficient and versatile method for the synthesis of N-alkylated piperazine derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent, coupled with the in-situ neutralization of the hydrochloride salt with triethylamine, provides a robust and reliable protocol for drug discovery and development applications. By following the detailed procedures and considering the scientific insights provided in this guide, researchers can confidently synthesize a diverse range of N-substituted piperazines for their research programs.

References

Application Note: Strategic Synthesis of Bioactive Molecules Using the 1-Boc-2-butylpiperazine Hydrochloride Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS) and infectious diseases.[1][2] This application note provides a comprehensive technical guide for the strategic use of 1-Boc-2-butylpiperazine hydrochloride, a versatile intermediate for constructing complex, bioactive molecules. We detail the critical considerations for handling this sterically hindered synthon and provide field-proven, step-by-step protocols for its application in palladium-catalyzed N-arylation, followed by acidic deprotection to yield functionalized piperazine derivatives.

Introduction: The Strategic Value of 1-Boc-2-butylpiperazine

The synthetic utility of piperazine derivatives is well-established.[3] The mono-protection strategy, typically employing a tert-butoxycarbonyl (Boc) group, allows for sequential, selective functionalization of the two distinct nitrogen atoms. The intermediate, this compound, offers several specific advantages:

  • Orthogonal Protection: The Boc group is stable under a wide range of conditions but can be cleanly removed with acid, allowing the unprotected secondary amine to be functionalized first.

  • Lipophilicity and Steric Influence: The 2-butyl substituent introduces significant lipophilicity, which can be crucial for modulating the pharmacokinetic properties (e.g., membrane permeability) of the final bioactive molecule. Furthermore, its steric bulk influences the conformation of the piperazine ring and can present unique challenges and opportunities in synthesis.

  • Hydrochloride Salt Form: The hydrochloride salt enhances the compound's stability and shelf-life, making it a reliable starting material.[4] However, it necessitates a crucial neutralization step before the secondary amine can be employed as a nucleophile in subsequent reactions.

This guide will focus on a common and powerful synthetic sequence: the Buchwald-Hartwig amination to form a C-N bond at the secondary amine, followed by Boc-deprotection. This sequence is fundamental to creating a diverse library of N-aryl piperazines, a class of compounds with proven antiviral and antimicrobial activities.[5][6][7]

Physicochemical Properties

A clear understanding of the intermediate's properties is essential for successful synthesis.

PropertyValueReference(s)
Chemical Name tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride[8][9]
CAS Number 1179359-55-7[8][9]
Molecular Formula C₁₃H₂₇ClN₂O₂[8]
Molecular Weight 278.82 g/mol [8]
Appearance White to off-white solid[10]
Purity Typically ≥95%[8]
Storage Store at 2-8°C under an inert atmosphere[11]

Core Synthetic Workflow

The synthesis of a target bioactive molecule from this compound typically involves a two-stage process. This modular approach allows for the introduction of two different substituents (R¹ and R²) onto the piperazine core.

G start 1-Boc-2-butylpiperazine HCl (Starting Material) step1 Step 1: Neutralization & N-Arylation (Buchwald-Hartwig) start->step1 Base (e.g., K₂CO₃, DIPEA) intermediate N-Aryl-N'-Boc-2-butylpiperazine (Protected Intermediate) step1->intermediate Pd Catalyst, Ligand, Aryl Halide (Ar-X) purify1 Purification (Column Chromatography) intermediate->purify1 step2 Step 2: Boc Deprotection (Acidic Conditions) purify1->step2 final_product N-Aryl-2-butylpiperazine (Bioactive Target Scaffold) step2->final_product Acid (e.g., HCl, TFA) purify2 Purification (Extraction/Crystallization) final_product->purify2 G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) amine_complex Ar-Pd(II)-NR₂ L₂ pd_complex->amine_complex Amine Coordination & Deprotonation (HNR₂, Base) amine_complex->pd0 Reductive Elimination product Ar-NR₂ amine_complex->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-Boc-2-butylpiperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-2-butylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. The introduction of a substituent at the C-2 position of the piperazine ring is a non-trivial synthetic challenge that requires careful consideration of methodology and reaction conditions. This document provides in-depth, field-proven insights and detailed protocols to ensure your success.

I. Synthetic Strategy Overview: The Challenge of C-2 Functionalization

A common misconception is the direct alkylation of 1-Boc-piperazine to introduce a butyl group at the C-2 position. The α-C-H bonds of the piperazine ring are not sufficiently acidic for deprotonation by common bases, and direct alkylation at the carbon is not feasible under standard conditions. Therefore, a successful synthesis hinges on a multi-step approach. The most prevalent and effective strategies involve either the construction of the 2-butylpiperazine ring system first, followed by N-Boc protection, or the direct C-H functionalization of a pre-formed, suitably protected piperazine ring via directed metallation.

This guide will focus on the most robust and widely documented method: Directed α-Lithiation of a doubly N-protected piperazine , followed by electrophilic quenching, deprotection, selective N-Boc protection, and final salt formation.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: C-2 Functionalization cluster_1 Part 2: Deprotection & Re-protection cluster_2 Part 3: Salt Formation Start N,N'-diprotected Piperazine (e.g., 1-Boc-4-benzylpiperazine) Lithiation Directed α-Lithiation (s-BuLi, TMEDA, -78 °C) Start->Lithiation Strong Base Quenching Electrophilic Quenching (Butyl Iodide/Bromide) Lithiation->Quenching Formation of α-lithiated species Intermediate_A 1-Boc-2-butyl-4-benzylpiperazine Quenching->Intermediate_A C-C bond formation Deprotection Removal of N4-Protecting Group (e.g., Hydrogenolysis for Benzyl) Intermediate_A->Deprotection Purification Intermediate_B 1-Boc-2-butylpiperazine Deprotection->Intermediate_B Salt_Formation Hydrochloride Salt Formation (HCl in Dioxane/Ether) Intermediate_B->Salt_Formation Purification Final_Product 1-Boc-2-butylpiperazine Hydrochloride Salt_Formation->Final_Product Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Lithiation Analyze crude from lithiation step. Is the 2-butyl intermediate present? Start->Check_Lithiation Check_Boc Analyze crude from Boc-protection step. Is there a mix of mono/di-Boc? Check_Lithiation->Check_Boc Yes Optimize_Lithiation Optimize Lithiation: - Check temp (-78 °C) - Use fresh s-BuLi/TMEDA - Consider N-protecting group Check_Lithiation->Optimize_Lithiation No / Low Yield Check_Workup Review workup and purification. Potential for product loss? Check_Boc->Check_Workup No Optimize_Boc Optimize Boc Protection: - Use excess piperazine - Or use in-situ salt method - Slow addition of (Boc)2O Check_Boc->Optimize_Boc Yes Optimize_Workup Optimize Purification: - Use acid-base extraction - Add Et3N to silica gel eluent - Check pH during extractions Check_Workup->Optimize_Workup Yes Success Improved Yield Optimize_Lithiation->Success Optimize_Boc->Success Optimize_Workup->Success

Purification techniques for crude 1-Boc-2-butylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the purification of crude 1-Boc-2-butylpiperazine hydrochloride. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to guide you through the most common and complex purification challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound, providing a quick reference for researchers.

Q1: What are the typical physical properties of pure 1-Boc-2-butylpiperazine and its hydrochloride salt?

The free base, 1-Boc-2-butylpiperazine, is often a colorless or yellow liquid or a low-melting waxy solid.[1] The hydrochloride salt is typically a white to off-white crystalline powder, which is more stable and easier to handle than the free base.[2]

Q2: What are the most common impurities I might encounter in my crude product?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as piperazine or 2-butylpiperazine.

  • Di-substituted Byproduct: 1,4-bis-Boc-2-butylpiperazine, where both nitrogen atoms have been protected. This is a common issue in Boc protection of piperazines.[3][4]

  • Reagents and Solvents: Residual di-tert-butyl dicarbonate ((Boc)₂O) or solvents used in the reaction.

Q3: How do I convert the oily free base of 1-Boc-2-butylpiperazine to its solid hydrochloride salt?

Converting the free base to its hydrochloride salt is a standard method to induce solidification and facilitate purification.[2] This is achieved by dissolving the crude oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in a compatible solvent (like HCl in diethyl ether or isopropanol) dropwise until the solution is acidic. The hydrochloride salt typically precipitates and can be collected by filtration.[2]

Q4: What are the primary methods for purifying crude this compound?

The main purification techniques are:

  • Recrystallization: Ideal for purifying the solid hydrochloride salt.

  • Silica Gel Column Chromatography: Used to separate the free base from impurities based on polarity. It is crucial to use a modified eluent for basic compounds like this.

  • Acid-Base Extraction: An effective liquid-liquid extraction technique to separate the basic product from neutral or acidic impurities.

Troubleshooting Guide: From Crude Product to Pure Compound

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: My product remains an oil or a sticky solid after attempting to form the hydrochloride salt.
  • Probable Cause 1: Presence of Impurities. Residual solvents or unreacted starting materials can act as an "oiling out" agent, preventing crystallization.

  • Solution:

    • Ensure all reaction solvents are thoroughly removed under high vacuum.

    • Attempt purification of the free base first using column chromatography (see Problem 3) to remove impurities before salt formation.

    • Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes wash away impurities and induce crystallization of the desired salt.

  • Probable Cause 2: Incorrect Solvent for Precipitation. The chosen solvent may be too polar, keeping the hydrochloride salt dissolved.

  • Solution: After dissolving your crude oil in a minimal amount of a polar solvent like ethanol or methanol, slowly add a less polar solvent in which the salt is insoluble, such as diethyl ether or ethyl acetate, until precipitation occurs. This anti-solvent technique is highly effective.

Problem 2: Low recovery after recrystallization of the hydrochloride salt.
  • Probable Cause 1: Inappropriate Recrystallization Solvent. The solvent may be too good, keeping most of the product dissolved even when cold.

  • Solution: The ideal recrystallization solvent dissolves the compound when hot but not when cold. For piperazine hydrochlorides, common solvents include ethanol, isopropanol, or solvent mixtures like methanol/diethyl ether.[2] Perform small-scale solvent screening to find the optimal system.

  • Probable Cause 2: Using an Excessive Volume of Solvent. Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

  • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Probable Cause 3: Cooling the Solution Too Rapidly. Rapid cooling leads to the formation of small, often impure crystals and traps mother liquor.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize the yield of crystals.[2]

Problem 3: During column chromatography, my compound streaks badly on the TLC plate and column.
  • Probable Cause: Interaction with Acidic Silica Gel. The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the surface of the silica gel.[5][6] This causes poor separation, tailing, and sometimes irreversible adsorption of the product onto the column.

  • Solution: Use a Basic Modifier. Add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA) or ammonium hydroxide, to your eluent system.[2][6] This base competes with your product for binding to the acidic sites on the silica, resulting in sharp bands and improved separation. Always pre-treat your silica gel by flushing the packed column with the eluent containing the basic modifier before loading your sample.[6]

Workflow for Troubleshooting Purification Issues

The following diagram outlines a logical workflow for addressing common purification challenges with this compound.

Purification_Troubleshooting Troubleshooting Workflow for 1-Boc-2-butylpiperazine HCl Purification start Crude Product is_oil Is the product an oil? start->is_oil is_solid Is the product a solid? start->is_solid col_chrom Purify free base via Column Chromatography (with TEA modifier) is_oil->col_chrom Yes acid_base Consider Acid-Base Extraction to remove neutral impurities is_oil->acid_base Yes, and has neutral impurities convert_to_hcl Convert to HCl salt with HCl in Ether/IPA is_oil->convert_to_hcl No, it's a solid is_solid->is_oil No, it's an oil recrystallize Purify via Recrystallization (e.g., from Isopropanol) is_solid->recrystallize Yes col_chrom->convert_to_hcl acid_base->convert_to_hcl convert_to_hcl->recrystallize check_purity Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity check_purity->col_chrom Impure final_product Pure 1-Boc-2-butylpiperazine HCl check_purity->final_product Purity OK

Caption: A decision-making workflow for purifying crude 1-Boc-2-butylpiperazine HCl.

Experimental Protocols

Protocol 1: Flash Column Chromatography of 1-Boc-2-butylpiperazine (Free Base)

This protocol is designed to purify the free base form of the product, which is often an oil, before converting it to the hydrochloride salt.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[7]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Dichloromethane/MethanolStart with a non-polar/polar mixture. The exact ratio should be determined by TLC.[2]
Basic Modifier 1% Triethylamine (TEA)Neutralizes acidic silica to prevent streaking of the basic amine product.[2][6]
TLC Analysis Develop TLC plates in the chosen eluent system to find a ratio that gives the product an Rf value of ~0.3.Optimal Rf for good separation on a column.

Step-by-Step Procedure:

  • TLC Analysis: Dissolve a small amount of the crude oil in dichloromethane. Spot it on a TLC plate. Develop plates in various ratios of your chosen solvent system (e.g., 9:1, 4:1 Hexanes/EtOAc) containing 1% TEA. Visualize under UV light and/or with a potassium permanganate stain.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (including 1% TEA). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 1-Boc-2-butylpiperazine oil in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Run the column with the selected eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure to yield the purified free base.

Protocol 2: Conversion to Hydrochloride Salt and Recrystallization

This protocol details the final salt formation and purification step.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified 1-Boc-2-butylpiperazine free base (from Protocol 1) in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[2]

  • Acidification: While stirring, add a solution of 2M HCl in diethyl ether dropwise. Monitor the pH with pH paper. Continue adding until the mixture is acidic (pH ~2-3).

  • Precipitation: The white hydrochloride salt should precipitate out of the solution. If precipitation is slow, gently scratch the inside of the flask with a glass rod or cool the flask in an ice bath.

  • Collection: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to obtain pure this compound.

References

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with 1-Boc-2-butylpiperazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges encountered during coupling reactions with 1-Boc-2-butylpiperazine hydrochloride. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to optimize your synthetic outcomes.

Introduction: Understanding the Challenges

1-Boc-2-butylpiperazine is a valuable building block in medicinal chemistry, often used to introduce a constrained diamine scaffold. However, its successful application in amide or urea bond formation is not without its hurdles. The molecule presents a combination of steric hindrance from the 2-butyl group and the requirement to handle the amine as a hydrochloride salt. These factors can significantly impact reaction kinetics and overall yield. This guide will address these issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise when using 1-Boc-2-butylpiperazine HCl in coupling reactions.

Question 1: My coupling reaction with 1-Boc-2-butylpiperazine HCl is giving very low or no yield. What is the most likely cause?

Answer:

The most common reason for failure in coupling reactions involving an amine hydrochloride salt is the protonation of the reacting amine. The piperazine nitrogen in 1-Boc-2-butylpiperazine HCl is protonated, rendering it non-nucleophilic.[1][2] For the coupling reaction to proceed, this nitrogen must be converted to its free base form.

Troubleshooting Steps:

  • Ensure Sufficient Base: You must add a suitable base to neutralize the HCl salt and to scavenge the proton generated during the coupling reaction itself. A common strategy is to add at least two equivalents of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] One equivalent neutralizes the HCl salt, and the second facilitates the coupling.

  • Confirm Base Compatibility: Ensure the chosen base is compatible with your coupling reagent and reaction conditions. Some coupling reagents can have their efficacy reduced by certain bases.

  • Pre-activation vs. In-situ Neutralization: Consider the order of addition. You can either pre-neutralize the 1-Boc-2-butylpiperazine HCl solution with one equivalent of base before adding it to the activated carboxylic acid, or perform the neutralization in-situ by adding all components together. For challenging couplings, pre-neutralization can sometimes be advantageous.

Question 2: I've added a base, but my yields are still poor. Could steric hindrance be the problem?

Answer:

Yes, steric hindrance from the 2-butyl group on the piperazine ring can significantly slow down the rate of reaction.[3][4] The bulky butyl group can impede the approach of the activated carboxylic acid to the nucleophilic nitrogen atom.

Troubleshooting Steps:

  • Select a More Powerful Coupling Reagent: Standard coupling reagents like DCC or EDC alone may not be sufficient. Consider using more potent uronium or phosphonium-based reagents that are known to be effective for sterically hindered couplings.[5] Examples include HATU, HBTU, or PyBOP. These reagents form highly activated esters that react more readily with hindered amines.[6]

  • Optimize Reaction Temperature and Time: For sterically hindered couplings, increasing the reaction temperature (e.g., from room temperature to 40-50 °C) and extending the reaction time can often improve yields. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Consider the Carboxylic Acid Partner: If your carboxylic acid partner is also sterically hindered, you are facing a particularly challenging coupling. In such cases, using the most powerful coupling reagents and more forcing conditions may be necessary.

Question 3: How do I choose the right coupling reagent for my reaction?

Answer:

The choice of coupling reagent is critical, especially for challenging substrates. Here is a breakdown of common choices, from least to most reactive for sterically demanding couplings:

Coupling Reagent ClassExamplesRecommended Use CaseKey Considerations
Carbodiimides DCC, EDCSimple, non-hindered couplings.Can lead to racemization; often used with additives like HOBt.[6]
Phosphonium Salts PyBOP, PyAOPGood for many standard and moderately hindered couplings.Generally stable and effective.
Aminium/Uronium Salts HBTU, TBTU, HCTUExcellent for a wide range of couplings, including many hindered cases.Byproducts are water-soluble, simplifying workup.[5]
Aminium/Uronium Salts with HOAt HATU, TATUThe most powerful and recommended for highly sterically hindered couplings.The HOAt leaving group provides anchimeric assistance, accelerating the reaction.[6]
Oxime-based Reagents COMUA safer and highly efficient alternative to benzotriazole-based reagents.[5]Good solubility and requires only one equivalent of base.[6]

For 1-Boc-2-butylpiperazine, starting with a reagent from the HBTU/HATU family is a robust strategy.

Question 4: I'm seeing a side product with a mass corresponding to my starting carboxylic acid and the coupling reagent. What is happening?

Answer:

This is likely due to the formation of a stable activated ester that is not reacting with the sterically hindered piperazine. If the reaction is slow, the activated intermediate can sometimes undergo side reactions or be detected as unreacted.

Troubleshooting Steps:

  • Increase Piperazine Equivalents: Try using a slight excess of the 1-Boc-2-butylpiperazine (e.g., 1.2-1.5 equivalents) to push the reaction to completion.

  • Switch to a More Reactive Reagent: As mentioned previously, a more potent coupling reagent like HATU can accelerate the desired reaction, outcompeting side reactions.

  • Check for Moisture: Water in the reaction can hydrolyze the activated ester back to the carboxylic acid. Ensure you are using anhydrous solvents and reagents.

Question 5: What is the best way to handle the 1-Boc-2-butylpiperazine HCl salt? Do I need to perform a separate free-basing step?

Answer:

A separate free-basing step is generally not necessary and can be cumbersome. The most common and efficient method is to perform the neutralization in situ.[1][7]

Recommended Protocol:

  • Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and 1-Boc-2-butylpiperazine HCl in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add 2.5-3.0 equivalents of a non-nucleophilic base like DIPEA.

  • Stir the reaction at room temperature and monitor its progress.

This approach ensures that the free-based piperazine is generated in the presence of the activated ester, allowing for immediate reaction.

Experimental Protocols & Workflows

Protocol 1: General Amide Coupling with 1-Boc-2-butylpiperazine HCl using HATU

This protocol is a robust starting point for coupling a generic carboxylic acid to 1-Boc-2-butylpiperazine HCl.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Boc-2-butylpiperazine HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Anhydrous Diethyl Ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

  • Add 1-Boc-2-butylpiperazine HCl (1.1 eq) to the solution.

  • Slowly add DIPEA (2.5 eq) to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Deprotection of the Coupled Product

If the final product requires a free piperazine, the Boc group can be removed under acidic conditions.[8][9]

Materials:

  • Boc-protected coupled product (1.0 eq)

  • 4M HCl in Dioxane (or 20-50% TFA in DCM)

  • Anhydrous Diethyl Ether

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like DCM or Methanol.

  • Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) or a 20-50% solution of TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • If the HCl salt is desired, it can often be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free amine, dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Visual Troubleshooting Guide

The following diagrams illustrate the key chemical principles and a logical workflow for troubleshooting your coupling reaction.

Reaction Mechanism and Role of Base

G cluster_start Starting Materials cluster_activation Activation Step cluster_neutralization Neutralization Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated OAt Ester RCOOH->ActiveEster Activation PiperazineHCl 1-Boc-2-butylpiperazine-HCl FreePiperazine Free Base Piperazine (Nucleophilic) PiperazineHCl->FreePiperazine Neutralization HATU HATU + DIPEA HATU->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack DIPEA DIPEA (1 eq) DIPEA->FreePiperazine FreePiperazine->Product

Caption: The crucial roles of base in the coupling reaction.

Troubleshooting Workflow

G Start Low Yield Observed CheckBase Is at least 2 eq. of a non-nucleophilic base (e.g., DIPEA) used? Start->CheckBase AddBase Add 2-3 eq. of DIPEA or TEA. CheckBase->AddBase No CheckReagent Is a potent coupling reagent (e.g., HATU, HBTU) being used? CheckBase->CheckReagent Yes AddBase->Start SwitchReagent Switch to HATU or COMU. CheckReagent->SwitchReagent No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes SwitchReagent->Start OptimizeConditions Increase reaction time and/or temperature (e.g., 40 °C). CheckConditions->OptimizeConditions No CheckPurity Are starting materials and solvents pure and anhydrous? CheckConditions->CheckPurity Yes OptimizeConditions->Start PurifyReagents Use freshly purified materials and anhydrous solvents. CheckPurity->PurifyReagents No Success Yield Improved CheckPurity->Success Yes PurifyReagents->Start

Caption: A logical workflow for troubleshooting low coupling yields.

References

Navigating the Synthesis of 1-Boc-2-butylpiperazine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Boc-2-butylpiperazine hydrochloride. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common challenges and questions that arise during the synthesis and scale-up of this important piperazine derivative. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound, and what are the key stages?

A1: The most prevalent and logical synthetic pathway involves a three-stage process:

  • Synthesis of 2-Butylpiperazine: This is the foundational step where the piperazine ring is constructed with the desired butyl substituent at the C-2 position.

  • N-Boc Protection: The secondary amine at the 1-position of 2-butylpiperazine is selectively protected with a tert-butoxycarbonyl (Boc) group.

  • Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt.

Each of these stages presents unique challenges, particularly when scaling up the synthesis.

Q2: Why is the formation of the di-Boc protected piperazine a concern during the N-Boc protection step?

A2: Piperazine has two secondary amine groups with similar reactivity. During the Boc protection step, if the reaction conditions are not carefully controlled, the protecting group can react with both nitrogen atoms, leading to the formation of the undesired 1,4-di-Boc-2-butylpiperazine. This not only consumes your starting material and expensive Boc-anhydride but also complicates the purification process.

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Scaling up this synthesis introduces several critical challenges:

  • Exothermic Reactions: Both the Boc protection and the deprotection steps can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.

  • Reagent Addition: The rate of addition of reagents, such as Boc-anhydride and hydrochloric acid, becomes more critical at a larger scale to maintain homogeneity and control the reaction profile.

  • Purification and Isolation: Techniques that are straightforward on a lab scale, like column chromatography, may not be feasible for large quantities. Crystallization and distillation become the preferred methods, requiring careful optimization of solvent systems and conditions.

  • Handling and Stability: The physical properties of intermediates and the final product, such as solubility and hygroscopicity, can impact handling and storage on a larger scale.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-based approach to specific problems you may encounter during each stage of the synthesis.

Stage 1: Synthesis of 2-Butylpiperazine

The synthesis of the 2-butylpiperazine core is a critical and often challenging step. A common and scalable approach involves the cyclization of appropriate precursors.

Problem 1: Low yield in the synthesis of 2-butylpiperazine.

  • Question: We are attempting a synthesis of 2-butylpiperazine and are experiencing low yields. What are the likely causes and how can we improve the outcome?

  • Answer: Low yields in the synthesis of 2-butylpiperazine often stem from incomplete reactions, side product formation, or purification losses. Here's a breakdown of potential issues and solutions:

    • Suboptimal Reaction Conditions: Ensure that the temperature and reaction time are optimized for the specific cyclization strategy you are employing. For instance, some methods may require elevated temperatures to drive the reaction to completion.

    • Purity of Starting Materials: The purity of your starting materials, such as ethylenediamine and butyl-substituted precursors, is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

    • Purification Challenges: 2-Butylpiperazine is a relatively low molecular weight, polar compound, which can make extraction and purification difficult. Consider optimizing your extraction procedure by adjusting the pH of the aqueous layer to ensure the piperazine is in its free base form for efficient extraction into an organic solvent. Distillation under reduced pressure is a common method for purifying 2-alkylpiperazines, but care must be taken to avoid product loss due to its volatility.[1] The formation of a salt, such as the diacetate, can also be an effective purification strategy.[2]

Problem 2: Difficulty in purifying 2-butylpiperazine.

  • Question: We are struggling with the purification of 2-butylpiperazine. What are the recommended methods for obtaining a high-purity product?

  • Answer: The purification of 2-butylpiperazine can be challenging due to its physical properties. Here are some effective techniques:

    • Fractional Distillation: Vacuum distillation is a highly effective method for purifying 2-butylpiperazine on a larger scale. Careful control of the vacuum and temperature is necessary to achieve good separation from impurities.[1]

    • Crystallization via Salt Formation: Converting the crude 2-butylpiperazine to a salt, such as the dihydrochloride or diacetate, can facilitate purification through crystallization. The salt can then be neutralized to regenerate the pure free base.[2] This method is particularly useful for removing non-basic impurities.

Stage 2: N-Boc Protection of 2-Butylpiperazine

The selective protection of one of the nitrogen atoms in 2-butylpiperazine is a crucial step to enable further functionalization.

Problem 3: Formation of di-Boc-2-butylpiperazine byproduct.

  • Question: During the Boc protection of 2-butylpiperazine, we are observing a significant amount of the di-protected byproduct. How can we improve the selectivity for the mono-Boc product?

  • Answer: The formation of the di-Boc byproduct is a common issue due to the presence of two reactive nitrogen atoms. The steric hindrance from the butyl group at the 2-position can influence the relative reactivity of the two nitrogens, but di-protection can still occur. Here are strategies to enhance mono-protection:

    • Control Stoichiometry: Use a slight excess of 2-butylpiperazine relative to the Boc-anhydride (di-tert-butyl dicarbonate). This will statistically favor the mono-protection.

    • Slow Addition of Boc-Anhydride: Add the Boc-anhydride solution slowly to the solution of 2-butylpiperazine, preferably at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the protecting agent and reduces the likelihood of a second protection event on the same molecule.

    • Use of an Acid Salt: Reacting the 2-butylpiperazine with one equivalent of an acid (like HCl or trifluoroacetic acid) to form the mono-salt can effectively protect one of the nitrogen atoms, allowing for selective Boc protection of the other.[3]

Problem 4: Incomplete Boc protection reaction.

  • Question: Our Boc protection reaction is not going to completion, even after extended reaction times. What could be the issue?

  • Answer: Incomplete reaction can be due to several factors, especially with a sterically hindered substrate like 2-butylpiperazine:

    • Insufficient Reagent: Ensure that you are using at least one full equivalent of Boc-anhydride. For sterically hindered amines, a slight excess (e.g., 1.1 equivalents) may be necessary to drive the reaction to completion.

    • Inadequate Base: If you are using a base in your reaction, ensure it is present in a sufficient amount to neutralize any acidic byproducts.

    • Steric Hindrance: The butyl group at the 2-position can sterically hinder the approach of the bulky Boc-anhydride. In such cases, increasing the reaction temperature or using a catalyst like 4-(dimethylamino)pyridine (DMAP) can help to accelerate the reaction. However, be cautious with DMAP as it can also promote di-protection if not used judiciously. For some sterically hindered amines, alternative protection strategies might be considered.[]

Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc group and the formation of the desired hydrochloride salt.

Problem 5: Incomplete deprotection of 1-Boc-2-butylpiperazine.

  • Question: We are having trouble completely removing the Boc group from 1-Boc-2-butylpiperazine using HCl in dioxane. What can we do to ensure complete deprotection?

  • Answer: Incomplete deprotection is a common issue and can be addressed by modifying the reaction conditions:

    • Increase Acid Equivalents: Ensure you are using a sufficient excess of HCl. A 4M solution of HCl in dioxane is commonly used, and typically 3-5 equivalents are required for complete deprotection.[5][6]

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, you can extend the reaction time or gently warm the mixture (e.g., to 40-50 °C).[5]

    • Solvent Choice: While dioxane is a common solvent, using a co-solvent like methanol can sometimes improve the solubility of the starting material and facilitate the reaction.[5]

Problem 6: Difficulty in isolating the 2-butylpiperazine hydrochloride salt.

  • Question: After deprotection, we are finding it difficult to isolate a pure, crystalline hydrochloride salt of 2-butylpiperazine. What are the best practices for isolation and purification?

  • Answer: The physical properties of the hydrochloride salt can be influenced by the presence of the butyl group. Here are some tips for successful isolation:

    • Precipitation/Crystallization: The hydrochloride salt will often precipitate directly from the reaction mixture (e.g., HCl in dioxane).[5] If it does not, adding a non-polar solvent like diethyl ether can induce precipitation.

    • Solvent for Crystallization: For recrystallization to improve purity, consider solvent systems like ethanol/diethyl ether or isopropanol/diethyl ether. The optimal solvent system will need to be determined empirically.

    • Removal of Excess Acid: Ensure that all excess HCl is removed after the reaction, as it can affect the crystallization process and the stoichiometry of the final salt. This can be achieved by evaporation under reduced pressure.

    • Control of Water Content: The presence of water can affect the crystallinity and hygroscopicity of the final product. Using anhydrous solvents and reaction conditions is recommended. If the product is hygroscopic, drying under high vacuum is essential.[7]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: N-Boc Protection of 2-Butylpiperazine

Materials:

  • 2-Butylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or other suitable solvent

  • Triethylamine (TEA) or other suitable base (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-butylpiperazine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • If using a base, add triethylamine (1.1 eq).

  • In a separate flask, dissolve Boc₂O (1.05 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred 2-butylpiperazine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-2-butylpiperazine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of 1-Boc-2-butylpiperazine and Formation of the Hydrochloride Salt

Materials:

  • 1-Boc-2-butylpiperazine

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve 1-Boc-2-butylpiperazine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • To the stirred solution at room temperature, add 4M HCl in dioxane (3-5 eq).

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.[5]

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The crude product can then be triturated with diethyl ether to obtain a solid.

  • For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether).

Visualizing the Workflow

To better illustrate the overall process and the decision-making involved in troubleshooting, the following diagrams are provided.

Synthesis_Workflow cluster_stage1 Stage 1: 2-Butylpiperazine Synthesis cluster_stage2 Stage 2: N-Boc Protection cluster_stage3 Stage 3: Deprotection & Salt Formation start Starting Materials synthesis Cyclization Reaction start->synthesis purification1 Purification (Distillation/Crystallization) synthesis->purification1 product1 Pure 2-Butylpiperazine purification1->product1 boc_protection Boc Protection with Boc₂O product1->boc_protection purification2 Work-up & Purification boc_protection->purification2 product2 1-Boc-2-butylpiperazine purification2->product2 deprotection Deprotection with HCl/Dioxane product2->deprotection isolation Isolation & Crystallization deprotection->isolation final_product 1-Boc-2-butylpiperazine HCl isolation->final_product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Boc_Protection cluster_solutions Troubleshooting Actions start Boc Protection of 2-Butylpiperazine check_completion Reaction Complete? start->check_completion check_byproduct Di-Boc Byproduct Observed? check_completion->check_byproduct Yes incomplete Incomplete Reaction check_completion->incomplete No byproduct Di-protection Issue check_byproduct->byproduct Yes success Proceed to Work-up check_byproduct->success No sol_incomplete Increase Boc₂O equivalents Increase temperature/time Add DMAP catalyst incomplete->sol_incomplete sol_byproduct Use excess piperazine Slow addition of Boc₂O at 0°C Use mono-salt of piperazine byproduct->sol_byproduct

Caption: Troubleshooting decision tree for the N-Boc protection step.

Data Summary

The following table summarizes key reaction parameters that can be optimized during the synthesis.

StageParameterTypical RangeKey Considerations
N-Boc Protection Molar Ratio (Piperazine:Boc₂O)1:1 to 1.2:1Excess piperazine favors mono-protection.
Temperature0 °C to Room Temp.Lower temperatures improve selectivity.
Catalyst (DMAP)0.01 - 0.1 eqCan accelerate reaction but may increase di-protection.
Deprotection HCl Equivalents3 - 5 eqSufficient excess is needed for complete reaction.
TemperatureRoom Temp. to 50 °CGentle heating can overcome slow reaction rates.
SolventDioxane, MeOHCo-solvents can improve solubility.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification strategies, especially when scaling up. By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively troubleshoot and optimize their synthetic routes to achieve high yields and purity. This guide provides a foundation for this understanding, and we encourage you to adapt these principles to your specific experimental setup.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Boc-2-butylpiperazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 1-Boc-2-butylpiperazine HCl. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues when using this versatile building block. We will explore the underlying chemical principles governing its solubility and provide field-proven, practical solutions to ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)
Q1: Why is my 1-Boc-2-butylpiperazine HCl not dissolving in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A: The root of the solubility issue lies in the chemical form of the compound. You are working with a hydrochloride (HCl) salt. In this form, the piperazine nitrogen is protonated, creating a positively charged ammonium species with a chloride counter-ion (R₂NH₂⁺Cl⁻).[1][2] This ionic character makes the molecule highly polar, similar to simple inorganic salts.

Consequently, it exhibits poor solubility in nonpolar or moderately polar aprotic organic solvents, which cannot effectively solvate the ions.[3] For a reaction to occur, particularly those requiring the amine to act as a nucleophile (like amide coupling or alkylation), the nitrogen must be in its neutral, lone-pair-containing "free base" form.[4]

Q2: What is the general solubility profile of 1-Boc-2-butylpiperazine HCl and its corresponding free base?

A: Precise quantitative data for this specific substituted piperazine is not widely published. However, based on the principles of amine salts and Boc-protected compounds, we can establish a reliable qualitative profile. The bulky, nonpolar Boc group and butyl chain increase lipophilicity, while the HCl salt confers polarity.[5]

Table 1: Qualitative Solubility Profile

Solvent TypeExamplesSolubility of HCl SaltSolubility of Free BaseRationale
Polar Protic Water, Methanol, EthanolHighModerate to HighThe ionic salt form is well-solvated by protic solvents through hydrogen bonding and ion-dipole interactions.[6]
Polar Aprotic DMF, DMSO, AcetonitrileLow to ModerateHighThese solvents can solvate the free base but are less effective at dissolving the tightly bound ionic salt.
Nonpolar Aprotic DCM, THF, Toluene, Ethyl AcetateVery Low / InsolubleHighThe nonpolar nature of these solvents cannot overcome the lattice energy of the ionic salt. The free base, being a neutral organic molecule, dissolves readily.
Q3: My reaction requires an aprotic solvent. How do I get the 1-Boc-2-butylpiperazine HCl into solution to react?

A: You must convert the HCl salt into its neutral free base form. This can be accomplished using two primary strategies: an ex-situ (separate workup) or an in-situ (in the reaction flask) approach.

G cluster_start Initial Problem cluster_strategy Solubilization Strategy cluster_methods Methodology cluster_outcome Result Start 1-Boc-2-butylpiperazine HCl is insoluble in my aprotic reaction solvent. Strategy Isolate the free base before the reaction? Start->Strategy ExSitu Ex-situ Free-Basing: Perform aqueous workup. Isolate pure free base. Strategy->ExSitu Yes InSitu In-situ Free-Basing: Add stoichiometric base directly to the reaction. Strategy->InSitu No Proceed Proceed with reaction using the soluble free base. ExSitu->Proceed InSitu->Proceed

Caption: Decision workflow for handling insoluble HCl salt.

  • Ex-situ Free-Basing (Recommended for Purity): This involves a classic acid-base extraction. It is the cleanest method, providing the pure free base for your reaction, but requires an extra synthetic step. See Protocol 1 for a detailed procedure.

  • In-situ Free-Basing (Recommended for Efficiency): This is the most common and efficient approach, especially for amide couplings. A non-nucleophilic organic base is added directly to the reaction mixture to neutralize the HCl salt. The resulting ammonium salt of the added base typically remains soluble or does not interfere with the reaction. See Protocol 2 for an example.

Q4: I am performing an amide coupling with HATU. How many equivalents of base should I add for the in-situ method?

A: This is a critical point that often leads to failed reactions. Amide coupling reactions require a base to facilitate the process.[7] When starting with an amine HCl salt, you need to add at least two equivalents of a non-nucleophilic base (e.g., DIPEA, TEA).

  • The first equivalent is sacrificial; it neutralizes the hydrochloride salt to generate the free amine.

  • The second equivalent acts as the necessary base for the coupling reaction itself, activating the coupling agent and scavenging the proton released during amide bond formation.[4][7]

Using only one equivalent will result in little to no product, as the liberated free amine will be immediately protonated by the acid generated during the coupling, rendering it non-nucleophilic. It is common practice to use slightly more than two equivalents (e.g., 2.1-2.5 eq.) to ensure the reaction medium remains basic.

G cluster_reactants Initial Reactants cluster_activation Step 1: Free-Basing & Activation cluster_product Step 2: Coupling AmineHCl Piperazine HCl Salt (Insoluble, Non-nucleophilic) FreeBase Free Piperazine (Soluble, Nucleophilic) AmineHCl->FreeBase + 1.1 eq DIPEA Acid R'-COOH ActiveEster Activated Ester (R'-CO-O-HATU) Acid->ActiveEster + 1.1 eq DIPEA HATU HATU HATU->ActiveEster + 1.1 eq DIPEA DIPEA DIPEA (2.2 eq) DIPEA->FreeBase DIPEA->ActiveEster DIPEA_HCl DIPEA·HCl Salt Product Amide Product FreeBase->Product Nucleophilic Attack ActiveEster->Product Nucleophilic Attack

Caption: In-situ free-basing and amide coupling workflow.

Q5: What if solubility remains poor even after converting to the free base?

A: While less common for this specific substrate, highly complex molecules can sometimes exhibit poor solubility even in their free base form. In such cases, consider these troubleshooting steps:

  • Use a Co-solvent: Adding a small amount of a stronger, more polar aprotic solvent like DMF or DMSO (5-10% v/v) to your primary solvent (e.g., DCM or THF) can significantly enhance solubility without drastically changing the reaction's dielectric constant.[8][]

  • Gentle Heating: For some sluggish reactions, gently warming the mixture (e.g., to 40-50 °C) can improve both solubility and reaction kinetics. However, this should be done cautiously, as it can also promote side reactions, especially epimerization if chiral centers are present.[7]

  • Change the Primary Solvent: If co-solvents fail, switching the primary solvent entirely to something like pure DMF or NMP might be necessary, although this can complicate purification later.

Q6: Can I use Phase Transfer Catalysis for reactions with this HCl salt?

A: Yes, Phase Transfer Catalysis (PTC) is an advanced technique suitable for reactions where you have two immiscible phases, such as an aqueous solution of the amine salt and an organic solution of your other reactant.[10] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the deprotonated amine from the aqueous phase into the organic phase where the reaction occurs.[11][12] This method is effective but adds complexity (catalyst cost and removal) and is generally employed when standard in-situ free-basing is not viable.[13]

Experimental Protocols
Protocol 1: Ex-situ Generation of 1-Boc-2-butylpiperazine Free Base

Objective: To isolate the pure, neutral free base from its HCl salt form for use in subsequent reactions.

Materials:

  • 1-Boc-2-butylpiperazine HCl

  • 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Round-bottom flask, Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the 1-Boc-2-butylpiperazine HCl (1.0 eq.) in a minimal amount of deionized water in a separatory funnel.

  • Basification: Add an organic solvent (e.g., DCM, ~10 mL per gram of salt). Slowly add 1 M NaOH solution dropwise while swirling. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is >10.

  • Extraction: Stopper the funnel, shake vigorously for 1 minute, and vent frequently. Allow the layers to separate completely.

  • Separation: Drain the lower organic layer into a clean flask.

  • Re-extraction: Add a fresh portion of organic solvent to the aqueous layer in the funnel and repeat the extraction (Step 3 & 4) two more times to maximize recovery.

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with brine to remove residual water and inorganic salts.

  • Drying: Drain the washed organic layer into a clean Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 15-20 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the pure free base, which can be used directly or stored under an inert atmosphere.

Protocol 2: In-situ Free-Basing for Amide Coupling with HATU

Objective: To perform an efficient amide coupling reaction starting directly from the HCl salt without prior isolation of the free base.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • 1-Boc-2-butylpiperazine HCl (1.1 eq.)

  • HATU (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq.)

  • Anhydrous DMF or DCM

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry, inerted flask, add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Pre-activation: Add HATU (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Amine Addition: Add the solid 1-Boc-2-butylpiperazine HCl (1.1 eq.) to the mixture. The mixture will likely remain a suspension.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.2 - 2.5 eq.) dropwise. A noticeable change should occur as the HCl salt is neutralized and the newly formed free base dissolves into the solution.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent (e.g., EtOAc). The organic layer is then washed sequentially with a weak acid (e.g., 5% citric acid), saturated NaHCO₃, and brine before being dried and concentrated. Purification is typically achieved via silica gel chromatography.[7]

References

Technical Support Center: Refinement of Work-up Procedures for 1-Boc-2-butylpiperazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-2-butylpiperazine hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the reaction work-up and purification. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed, real-time decisions at the bench.

Part 1: Troubleshooting Guide (Problem & Solution)

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Issue 1: A Persistent Emulsion Has Formed During the Aqueous Wash. How Can I Break It?

Answer: Emulsion formation is a common frustration, especially when dealing with amine compounds that can act as surfactants. An emulsion is a stable mixture of two immiscible liquids, like your organic solvent and the aqueous wash.[1] Breaking it requires altering the physical properties of the interface between the two layers.

Causality: Emulsions are often stabilized by fine particulate matter, or by compounds in the crude reaction mixture that reduce the interfacial tension between the organic and aqueous phases.

Step-by-Step Solutions (Proceed from least to most disruptive):

  • Patience & Mechanical Agitation: Allow the separatory funnel to sit undisturbed for 15-30 minutes.[2] Sometimes, the layers will separate on their own. Gentle swirling or stirring with a glass rod at the interface can help coalesce the dispersed droplets.[1]

  • Addition of Brine: Introduce a saturated solution of sodium chloride (NaCl), also known as brine. This is the most common and effective method. The brine increases the ionic strength of the aqueous layer, making it more polar.[1] This draws water out of the organic layer and disrupts the forces stabilizing the emulsion.[3][4][5][6][7]

  • Solvent Dilution: If the emulsion is particularly thick, diluting the organic layer with more of the same extraction solvent (e.g., ethyl acetate, DCM) can sometimes break the emulsion by reducing the concentration of the emulsifying agent.[8]

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and aid separation.[1] Use this method with caution, especially with volatile solvents like diethyl ether.

  • Filtration: As a last resort, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.[8]

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method to force phase separation.[1][2][9]

Issue 2: My Final Product is a Sticky Oil or Goo, Not the Expected Crystalline Hydrochloride Salt. What Went Wrong?

Answer: Obtaining an oil instead of a crystalline solid is typically due to the presence of impurities that inhibit the formation of a crystal lattice or residual solvent.

Causality & Solutions:

  • Residual Solvent: The most common culprit. Ensure the product has been thoroughly dried under high vacuum, possibly with gentle heating if the compound is stable. Co-evaporation with a solvent that forms a low-boiling azeotrope with water, like toluene, can be effective, but ensure the toluene is fully removed afterward.[6]

  • Impurities:

    • Unreacted Starting Material/Byproducts: Small amounts of impurities can act as "crystal poisons." The primary byproduct in mono-Boc protection of piperazines is often the di-Boc-piperazine.[10] A proper pH-adjusted work-up should remove most polar impurities, but non-polar ones may persist.

    • Solution: Consider re-dissolving the oil in a minimal amount of a suitable organic solvent (like ethyl acetate or DCM), washing again with dilute acid and base, re-drying the organic layer, and re-precipitating the HCl salt. If this fails, purification by flash column chromatography may be necessary before salt formation.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can prevent crystallization. Ensure you are adding a precise amount of HCl (typically as a solution in an organic solvent like dioxane or diethyl ether) to the free base.[11][12]

  • Crystallization Solvent: The choice of solvent for precipitation is critical. You need a solvent system where the free base is soluble but the hydrochloride salt is not.[13][14] Common choices include diethyl ether, MTBE, or heptane added as an anti-solvent to a solution of the free base in ethyl acetate or DCM.

Issue 3: The Overall Yield is Very Low. Where Could My Product Have Gone?

Answer: Low yield can result from losses at multiple stages of the work-up. A systematic review of the procedure is necessary.

Causality & Solutions:

  • Product is in the Aqueous Layer: 1-Boc-2-butylpiperazine has some water solubility, especially if the aqueous layer is acidic.

    • The Fix: Always check the aqueous layers by TLC or LC-MS before discarding them.[15] To recover the product, basify the combined aqueous layers to a pH > 10 with NaOH or K₂CO₃ and back-extract several times with an organic solvent like dichloromethane.[15]

  • Incomplete Extraction: A single extraction is rarely sufficient.

    • The Fix: Always perform at least three extractions of the aqueous layer with your organic solvent to ensure complete removal of the product.

  • Loss During Brine Wash: While essential, the brine wash is still an aqueous extraction and can remove some product.

    • The Fix: Minimize the volume of brine used and consider back-extracting the brine wash with a small amount of fresh organic solvent.

  • Product Volatility: While not extremely volatile, some product can be lost during solvent removal on a rotary evaporator if the vacuum is too high or the temperature is excessive.

    • The Fix: Use moderate temperature and vacuum, and check the rotovap trap for any condensed product.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is precise pH control so critical during the extraction of Boc-piperazines?

A1: The entire purification strategy hinges on the difference in basicity between the two nitrogen atoms in the 1-Boc-2-butylpiperazine molecule. The pKa is the pH at which a compound is 50% ionized and 50% non-ionized.[16]

  • The Unprotected Nitrogen (N4): This is a secondary amine and is basic. At a low pH (e.g., pH < 2), it will be protonated to form a positively charged ammonium ion (-NH₂⁺-). This makes the entire molecule water-soluble.

  • The Boc-Protected Nitrogen (N1): This nitrogen is part of a carbamate group. The electron-withdrawing nature of the carbonyl group makes this nitrogen essentially non-basic and it will not protonate under typical work-up conditions.

By carefully adjusting the pH, you can control which layer your product and impurities reside in. A wash with dilute acid (e.g., 1M HCl) will protonate and remove highly basic impurities, while your less basic product may remain in the organic layer. Conversely, making the solution strongly basic (pH > 10) ensures your product is in its neutral, "free base" form, which is soluble in organic solvents and can be extracted away from inorganic salts.[16]

Q2: What is the specific function of the final brine wash?

A2: The brine (saturated NaCl solution) wash serves two primary purposes:

  • Preliminary Drying: Organic solvents will dissolve a small amount of water during the aqueous washes.[3][7] The highly concentrated salt solution has a strong affinity for water and effectively "pulls" dissolved water out of the organic layer, reducing the burden on your final drying agent (like Na₂SO₄ or MgSO₄).[6][7]

  • Emulsion Breaking: As detailed in the troubleshooting section, the high ionic strength of brine helps to break up emulsions that may have formed.[5]

Q3: How do I choose the best solvents for extraction and crystallization?

A3: Solvent selection is guided by the principle of "like dissolves like" and the specific requirements of each step.

Process StepSolvent PropertyGood ChoicesPoor ChoicesRationale
Extraction Immiscible with water, good solubility for the neutral product, moderate polarity.Ethyl Acetate (EtOAc), Dichloromethane (DCM), Diethyl Ether (Et₂O)THF, Acetone, MethanolThe solvent must form a separate layer from water. THF and other water-miscible solvents are unsuitable for aqueous workups.[3]
Crystallization (HCl Salt) Poor solubility for the hydrochloride salt, good solubility for the free base.Diethyl Ether, Heptane, Methyl tert-butyl ether (MTBE)Methanol, WaterThe goal is to have the desired salt precipitate out of the solution upon formation. Solvents that readily dissolve the salt will lead to low or no yield.

Part 3: Optimized Protocols & Visual Guides

Protocol 1: Standard Aqueous Work-up and HCl Salt Formation
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure (rotary evaporator).

  • Redissolve: Dissolve the crude residue in an appropriate extraction solvent (e.g., 100 mL of Ethyl Acetate).

  • Acid Wash (Optional): Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove any highly basic impurities. Check the pH of the aqueous layer to ensure it remains acidic.

  • Base Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with 1M NaOH (1 x 30 mL) to ensure the product is in its free base form. Caution: Vent the funnel frequently after the NaHCO₃ wash to release CO₂ gas.[15]

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) solution (1 x 40 mL) to remove the bulk of dissolved water.[5]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes. The drying agent should be free-flowing, not clumped together.[7]

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the combined filtrates under reduced pressure to obtain the purified free base, typically as an oil.

  • Salt Formation: Dissolve the free base oil in a minimal amount of a suitable solvent (e.g., ethyl acetate or diethyl ether). Add a 2M or 4M solution of HCl in diethyl ether or dioxane dropwise with stirring.[11] Continue adding until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum.

Visual Workflow: General Work-up & Troubleshooting

G start Crude Reaction Mixture rotovap 1. Concentrate (Remove Reaction Solvent) start->rotovap dissolve 2. Dissolve in Extraction Solvent (e.g., EtOAc) rotovap->dissolve wash 3. Aqueous Washes (Acid/Base) dissolve->wash emulsion Emulsion Forms? wash->emulsion brine 4. Brine Wash dry 5. Dry Organic Layer (e.g., Na2SO4) brine->dry concentrate_final 6. Filter & Concentrate dry->concentrate_final free_base Purified Free Base (Oil) concentrate_final->free_base low_yield Low Yield? free_base->low_yield salt 7. Add HCl in Ether/Dioxane product Final Product: 1-Boc-2-butylpiperazine HCl (Solid) salt->product oily_product Oily Product? product->oily_product emulsion->brine No break_emulsion Troubleshoot: Add Brine, Wait, Dilute emulsion->break_emulsion Yes break_emulsion->brine low_yield->salt No check_aq Troubleshoot: Back-extract aqueous layers low_yield->check_aq Yes check_aq->salt check_impurities Troubleshoot: Check solvent removal, Consider chromatography oily_product->check_impurities Yes

Caption: A workflow diagram illustrating the standard work-up procedure and key troubleshooting decision points.

References

Validation & Comparative

A Senior Application Scientist's Guide to HPLC-UV Method Development for 1-Boc-2-butylpiperazine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of 1-Boc-2-butylpiperazine hydrochloride. We will move beyond rote procedural lists to explore the scientific rationale behind each decision, comparing alternative strategies and culminating in a fully validated method suitable for quality control and drug development environments.

Foundational Principles: Understanding the Analytical Challenge

The molecular structure of this compound presents a unique set of analytical challenges and opportunities. A thorough understanding of its physicochemical properties is the bedrock of efficient method development.

  • The Analyte: 1-Boc-2-butylpiperazine is a piperazine derivative where one nitrogen is protected by a tert-Butoxycarbonyl (Boc) group and the other is adjacent to a butyl group. It is supplied as a hydrochloride (HCl) salt.

  • The UV Chromophore: Unlike simple piperazine, which lacks a significant UV chromophore and often requires derivatization for UV detection, the Boc group's carbonyl moiety provides adequate UV absorbance for direct analysis, typically in the low UV range (200-220 nm).[1] This simplifies the procedure immensely.

  • Polarity and Ionization: As a hydrochloride salt of a basic compound, the analyte is highly polar and will be protonated (positively charged) in solution.[2] This high polarity makes it challenging to retain on traditional non-polar reversed-phase columns like C18, especially under highly aqueous mobile phase conditions.[3][4]

The primary analytical goal is to develop a method that can reliably retain this polar, charged analyte, separate it from potential impurities, and provide accurate quantification.

Comparative Strategy for Chromatographic Method Development

A common pitfall in method development is defaulting to a standard C18 column without considering the analyte's specific chemistry. For 1-Boc-2-butylpiperazine HCl, a comparative column screening approach is essential.

Approach A: Standard C18 Reversed-Phase Chromatography

The ubiquitous C18 column is the first consideration for many. However, its strong hydrophobicity presents a significant hurdle for retaining our polar analyte.

  • Causality of Poor Retention: In highly aqueous mobile phases (>95% water), the long alkyl chains of a C18 phase can fold onto themselves, a phenomenon known as "phase collapse" or "pore dewetting".[4][5] This drastically reduces the available surface area for interaction, leading to poor and irreproducible retention of polar analytes.

  • Mitigation Strategies (with drawbacks):

    • Ion-Pairing: Adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can form a neutral complex with the protonated analyte, increasing its retention on the C18 phase.[4] However, these reagents can be difficult to wash out of columns, lead to baseline instability, and are often incompatible with mass spectrometry.

    • High pH: Increasing the mobile phase pH to deprotonate the piperazine moiety would increase its hydrophobicity and retention. However, traditional silica-based columns are not stable above pH 7-8.

Approach B: Alternative Reversed-Phase Chemistries (Recommended)

Modern HPLC offers columns specifically designed to overcome the limitations of C18 for polar compounds. These are the superior choice for this application.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to hydrate the stationary phase surface, preventing phase collapse even in 100% aqueous mobile phases. This ensures stable retention times and improved peak shape for polar analytes.

  • Polar-Endcapped Columns: Standard C18 columns have residual silanol groups on the silica surface that are "endcapped" with a small silane. Polar endcapping uses a bulkier, more polar group to shield these silanols, providing a different selectivity and often better peak shape for basic compounds.

The following table compares these approaches:

FeatureStandard C18Polar-Embedded C18
Retention Mechanism Primarily hydrophobic interactions.Mixed-mode (hydrophobic and polar interactions).
Stability in High Aqueous MP Prone to phase collapse, leading to retention loss.[5]Excellent stability; prevents phase collapse.
Retention of Polar Analytes Generally poor and requires mobile phase modifiers.[3]Enhanced retention and selectivity for polar compounds.
Peak Shape for Bases Can exhibit tailing due to interaction with residual silanols.Often provides more symmetrical peaks.
Recommendation for Analyte Not recommended.Highly Recommended.

Our development will proceed with a polar-embedded stationary phase due to its inherent suitability for this type of analyte.

Detailed Experimental Protocol: The Optimized Method

This section details the final, optimized HPLC-UV method derived from a systematic development process involving a polar-embedded column and mobile phase optimization.

Method Development Workflow

The development process follows a logical sequence to ensure a robust final method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polar, Basic, UV Active) Column Column Screening (C18 vs. Polar-Embedded) Analyte->Column Selects appropriate chemistry MobilePhase Mobile Phase Optimization Column->MobilePhase Proceed with best column Organic Organic Modifier % (ACN vs. MeOH) MobilePhase->Organic Buffer Buffer pH & Strength (e.g., Phosphate pH 3.0) MobilePhase->Buffer Final Final Optimized Method MobilePhase->Final Lock parameters Validation Method Validation (ICH Q2) Final->Validation Verifies suitability G cluster_0 Method Performance Characteristics Specificity Specificity Demonstrates separation from interferences FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity Linearity Proportional response to concentration Range Range Concentration interval for valid results Linearity->Range Range->FitForPurpose Accuracy Accuracy Closeness to true value (% Recovery) Accuracy->FitForPurpose Precision Precision Agreement between replicate measurements (%RSD) Precision->FitForPurpose LOD LOD Lowest detectable concentration LOQ LOQ Lowest quantifiable concentration LOQ->FitForPurpose Robustness Robustness Insensitive to small method variations Robustness->FitForPurpose

References

A Comparative Guide to the Purity Analysis of 1-Boc-2-butylpiperazine Hydrochloride by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 1-Boc-2-butylpiperazine hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the technical rationale for selecting Liquid Chromatography-Mass Spectrometry (LC-MS) as the premier analytical technique, compare it with viable alternatives, and provide a detailed, validated experimental protocol for its implementation in a drug development and quality control setting.

Strategic Importance of Purity Analysis

This compound serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount; any impurities, whether from starting materials, by-products, or degradation, can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product.[] Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate stringent control and characterization of impurities, often at levels below 0.10%.[] This necessitates the use of highly sensitive and specific analytical methods.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the required sensitivity and selectivity. 1-Boc-2-butylpiperazine, as a hydrochloride salt, is a non-volatile, moderately polar compound. The piperazine core lacks a strong native chromophore for UV detection.[2][3] These characteristics guide our selection process.

Technique Principle Advantages for this Analyte Limitations for this Analyte Verdict
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity. No chromophore required. Provides molecular weight information for impurity identification.[4]Higher equipment cost and complexity. Potential for matrix effects (ion suppression).[4][5]Optimal Choice
HPLC-UV Chromatographic separation followed by UV absorbance detection.Widely available, robust instrumentation.The analyte lacks a strong UV chromophore, leading to poor sensitivity.[2] Requires pre- or post-column derivatization to enhance detection, adding complexity and potential for error.[3][6]Sub-optimal; requires modification
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent separation efficiency for volatile compounds.The analyte is a non-volatile salt and thermally labile (due to the Boc group). Requires derivatization to increase volatility, which is often complex and may not be quantitative.Not Suitable
NMR Nuclear Magnetic Resonance spectroscopy.Provides definitive structural information. Quantitative (qNMR).Low sensitivity, making it unsuitable for detecting trace impurities (e.g., <0.1%). Complex sample matrices can complicate spectra.Complementary for structural confirmation, not for routine purity.
Why LC-MS is the Superior Method

The decision to utilize LC-MS is a direct consequence of the analyte's molecular characteristics.

G start Select Analytical Method for 1-Boc-2-butylpiperazine HCl q1 Is the analyte volatile & thermally stable? start->q1 gcms Consider GC-MS q1->gcms Yes lc_based Use LC-based method q1->lc_based No q2 Does the analyte possess a strong UV chromophore? hplcuv Consider HPLC-UV (with derivatization) q2->hplcuv Yes lcms Optimal Method: LC-MS q2->lcms No lc_based->q2

Caption: Decision logic for analytical method selection.

LC-MS bypasses the need for a chromophore by detecting ions based on their mass-to-charge ratio (m/z).[4] This provides two critical advantages:

  • Inherent Sensitivity: The ability to directly ionize and detect the target molecule, typically via Electrospray Ionization (ESI), allows for quantification at the trace levels required by pharmaceutical guidelines.

  • Structural Insight: The mass spectrometer provides the molecular weight of the parent compound and any co-eluting impurities, which is the first and most critical step in their identification.[]

In-Depth LC-MS Method Development & Protocol

The goal is to develop a method that provides sharp, symmetrical peaks for the main component and resolves it from all potential impurities. The method must be validated to prove it is fit for its intended purpose, as per ICH Q2(R2) guidelines.[7]

Causality Behind Experimental Choices
  • Chromatography Mode: Reversed-Phase (RP) chromatography is selected. The C18 stationary phase provides sufficient hydrophobic interaction with the butyl group and the Boc-protecting group, while the piperazine ring provides polarity, resulting in good retention and selectivity.[8]

  • Mobile Phase: A combination of water and acetonitrile is a standard choice for RP-HPLC. The addition of a small amount of an acid, such as formic acid (0.1%), is critical for two reasons:

    • It ensures the piperazine nitrogens are consistently protonated, leading to a single ionic species ([M+H]⁺) for stable ESI response.[9]

    • It suppresses the interaction of the basic amine groups with residual silanols on the silica-based column, improving peak shape and reducing tailing.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+) is the logical choice. The two nitrogen atoms in the piperazine ring are basic and readily accept a proton to form a positive ion in the acidic mobile phase.[8]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the system is performing correctly before sample analysis.

A. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

B. Instrumentation

  • HPLC or UHPLC system coupled to a single quadrupole or higher-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

C. Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard & SST Solution (10 µg/mL): Dilute 100 µL of the Stock Solution to 10 mL with Diluent.

D. Chromatographic and Mass Spectrometric Conditions

Parameter Condition Rationale
LC Column C18, 100 x 2.1 mm, 2.6 µmGood retention for moderately polar compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
LC Gradient 5% to 95% B over 8 minEnsures elution of the main peak and any less polar impurities.
Ionization Mode ESI PositivePiperazine nitrogens are readily protonated.
Scan Mode Full Scan (e.g., m/z 100-500)To detect the parent ion and any unknown impurities.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temp. 120 °CFacilitates desolvation.
Desolvation Temp. 350 °CRemoves solvent from droplets.

E. Analysis Workflow

  • Equilibrate the LC-MS system until a stable baseline is achieved.

  • Perform a blank injection (Diluent) to ensure no system contamination.

  • Inject the SST solution five times. The %RSD of the peak area should be ≤ 2.0%.

  • Inject the sample solutions.

  • Integrate the peak for 1-Boc-2-butylpiperazine and any impurity peaks.

  • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

G prep Sample & Standard Preparation lc_sep LC Separation (Reversed-Phase C18) prep->lc_sep ms_ion Ionization (ESI+) lc_sep->ms_ion ms_detect MS Detection (Full Scan m/z 100-500) ms_ion->ms_detect data_acq Data Acquisition & Integration ms_detect->data_acq report Purity Calculation & Impurity Profiling data_acq->report

Caption: LC-MS experimental workflow for purity analysis.

Data Interpretation and Impurity Profiling

A key advantage of LC-MS is its ability to aid in the tentative identification of unknown impurities.[4] For 1-Boc-2-butylpiperazine, potential process-related or degradation impurities can be hypothesized.

Potential Impurity Structure Modification Expected [M+H]⁺ (m/z)
1-Boc-2-butylpiperazine (Parent Compound)-243.2
2-Butylpiperazine (Structure of parent without Boc group)Loss of Boc group (-C₅H₈O₂)143.2
Piperazine (Starting Material)Loss of Boc & Butyl groups87.1
Di-Boc-piperazine (Potential by-product)Addition of a second Boc group287.2

When an unknown peak is detected, the first step is to examine its m/z value. If it matches a hypothesized impurity, further confirmation can be obtained via high-resolution mass spectrometry (HRMS) for accurate mass or tandem MS (MS/MS) to study its fragmentation pattern. For example, a characteristic fragmentation for Boc-protected amines is the loss of the Boc group or isobutylene.

Method Validation Summary

Any analytical method used for quality control must be validated according to ICH Q2(R2) guidelines to ensure its reliability.[7][10][11]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method accurately measures the analyte without interference from impurities or matrix components.Peak purity analysis; baseline resolution from known impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.998.
Accuracy To measure the closeness of the experimental value to the true value.% Recovery of spiked samples typically between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)To show the degree of scatter between a series of measurements.%RSD (Relative Standard Deviation) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temp).System suitability parameters remain within limits.

Conclusion

For the purity analysis of this compound, LC-MS stands out as the most suitable technique. Its inherent sensitivity and selectivity allow for the detection and quantification of trace-level impurities without the need for chemical derivatization. The ability to obtain molecular weight information is invaluable for the rapid identification of unknown peaks, accelerating process development and ensuring the quality and safety of the final pharmaceutical product. The provided protocol, when fully validated according to ICH guidelines, offers a robust and reliable system for quality control in a regulated environment.

References

A Comparative Guide to the Enantiomeric Separation of Chiral 2-Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in successful pharmaceutical agents.[1] When substituted at the C2 position, a chiral center is introduced, leading to enantiomers that can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[2][3] Consequently, the ability to resolve and quantify these enantiomers is not merely an analytical task; it is a critical prerequisite for developing safe and effective medicines.

This guide provides an in-depth comparison of the primary chromatographic techniques for separating chiral 2-substituted piperazine derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and provide actionable protocols grounded in established scientific principles.

Foundational Principles: The Chromatographic Approach to Chirality

Enantiomeric separation relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector. In modern chromatography, this selector is most often immobilized onto a solid support, creating a Chiral Stationary Phase (CSP). The differential stability of these diastereomeric complexes results in different retention times for each enantiomer, enabling their separation.

For basic compounds like 2-substituted piperazines, polysaccharide-based CSPs have emerged as the most versatile and successful class of selectors.[4][5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, making them the primary tool for these challenging separations.

A Tale of Two Techniques: HPLC vs. SFC

While both HPLC and SFC can effectively resolve chiral piperazines, they offer distinct advantages and operate on different principles. The choice between them often depends on the specific goals of the analysis, such as speed, scale, or cost.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For decades, normal-phase HPLC has been a reliable method for chiral separations.[7] It typically employs a non-polar mobile phase (e.g., alkane) mixed with a polar modifier (e.g., an alcohol) to elute compounds from the polar CSP.

  • Mechanism: The separation is governed by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the polysaccharide-based CSP.

  • Key Consideration: For basic analytes like piperazines, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase is often crucial. This additive competes with the analyte for highly acidic sites on the silica surface, preventing strong, non-enantioselective interactions and dramatically improving peak shape and resolution.[8]

Supercritical Fluid Chromatography (SFC): The Modern Alternative

SFC has rapidly become the technique of choice for chiral separations in the pharmaceutical industry, offering significant advantages over HPLC.[9][10] The mobile phase consists primarily of supercritical carbon dioxide (CO2), a non-polar fluid, mixed with a small amount of an organic modifier (co-solvent), typically an alcohol.

  • The SFC Advantage: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster equilibration times compared to liquid mobile phases.[11] This translates to separations that are typically 3 to 5 times faster than with HPLC.[10][12] Furthermore, the significant reduction in organic solvent consumption makes SFC a more cost-effective and environmentally friendly ("green") technology, especially for preparative-scale purification.[13][14][15]

Head-to-Head Performance Comparison

The same polysaccharide-based CSPs are used for both normal-phase LC and SFC, allowing for a direct comparison of the techniques.[7][12][16] While selectivity differences can arise due to the different modifiers used, SFC generally provides superior or equivalent results in a fraction of the time.[14]

FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Heptane)Supercritical Carbon Dioxide (CO2)
Typical Analysis Time 10 - 30 minutes2 - 8 minutes
Solvent Consumption HighLow (80-90% reduction vs. HPLC)[15]
Cost & Waste High solvent and disposal costsLow cost (CO2 is inexpensive), significantly less waste
Pressure Moderate (100-200 bar)High (100-250 bar)
Primary Application Analytical purity and quality control[7]High-throughput screening and preparative purification[12][13]
Efficiency GoodExcellent (Higher column efficiency)[13]

A Practical Guide to Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. The goal is to screen a variety of CSPs with generic mobile phase conditions to quickly identify the most promising column and solvent combination for further optimization.

G sfc_mp sfc_mp eval eval sfc_mp->eval hplc_mp hplc_mp hplc_mp->eval

Step-by-Step Experimental Protocols

The following protocols describe a generic screening approach. The causality is to use broad-selectivity polysaccharide columns with standard mobile phases to maximize the chances of finding an initial separation.

Protocol 1: Generic SFC Screening

  • Column Selection: Employ a set of 4 to 6 polysaccharide-based CSPs. A recommended starting set includes Chiralpak® IA, IB, IC, and AD. (Dimensions: 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Dissolve the racemic 2-substituted piperazine derivative in methanol or ethanol to a concentration of approximately 1 mg/mL.

  • SFC System Conditions:

    • Mobile Phase A: Carbon Dioxide (CO2)

    • Mobile Phase B: Methanol with 0.1% Diethylamine (DEA)

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.[10]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm and 254 nm.

  • Analysis: Inject the sample onto each column sequentially. Evaluate the chromatograms for any degree of separation. The condition that provides the best initial resolution (Rs) is selected for further optimization.

Protocol 2: Generic Normal-Phase HPLC Screening

  • Column Selection: Use the same set of CSPs as in the SFC screen.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase or isopropanol to a concentration of approximately 1 mg/mL.

  • HPLC System Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[3]

    • Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm and 254 nm.

  • Analysis: As with SFC, inject the sample onto each column and identify the most promising stationary phase for method optimization.

Data Interpretation: A Comparative Example

To illustrate the expected outcome of a screening experiment, the table below presents hypothetical yet representative data for the separation of a novel 2-substituted piperazine derivative.

CSPTechniqueModifier/Mobile PhasetR1 (min)tR2 (min)Separation (α)Resolution (Rs)
Chiralpak® IA SFCMethanol2.152.581.252.85
Chiralpak® IA HPLCHex/IPA/DEA (80:20:0.1)8.609.951.192.10
Chiralpak® IB SFCMethanol3.013.151.050.85
Chiralpak® IB HPLCHex/IPA/DEA (80:20:0.1)11.2011.551.040.60
Chiralpak® IC SFCMethanol2.882.881.000.00
Chiralpak® IC HPLCHex/IPA/DEA (80:20:0.1)10.5110.511.000.00
Chiralpak® AD SFCMethanol1.952.101.091.65
Chiralpak® AD HPLCHex/IPA/DEA (80:20:0.1)7.558.411.141.90

tR1, tR2 = Retention times of enantiomers 1 and 2; α = Separation factor; Rs = Resolution factor.

Analysis of Results:

  • Best Result: In this example, the Chiralpak® IA column provided the best separation under SFC conditions, yielding a baseline resolution (Rs > 1.5) in under 3 minutes.

  • SFC vs. HPLC: For the most successful CSP (Chiralpak® IA), the SFC method was over 3 times faster while providing superior resolution compared to the HPLC method. This outcome is typical and highlights the speed and efficiency advantages of SFC.[14]

  • Column Selectivity: The data clearly demonstrates the unpredictable nature of chiral recognition; Chiralpak® IC showed no separation, while IA and AD were successful, underscoring the necessity of screening multiple CSPs.

Conclusion and Future Outlook

The enantiomeric separation of 2-substituted piperazine derivatives is a critical task in pharmaceutical development, for which both HPLC and SFC are powerful tools. Polysaccharide-based chiral stationary phases are the undisputed workhorses for this application, offering broad selectivity across a range of piperazine structures.

While normal-phase HPLC remains a valid and effective technique, Supercritical Fluid Chromatography consistently demonstrates significant advantages in terms of speed, efficiency, cost, and environmental impact.[13] For laboratories engaged in drug discovery and development, an SFC-based screening strategy represents the current state-of-the-art, enabling rapid and robust method development for this important class of chiral compounds. The logical workflow and protocols presented here provide a self-validating system to efficiently tackle these separation challenges.

References

Structure-activity relationship (SAR) studies of 1-Boc-2-butylpiperazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Piperazine Analogs in Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—such as a high polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors—make it a "privileged scaffold."[1] These features often impart favorable pharmacokinetic properties, including improved water solubility and oral bioavailability, enhancing the potential for developing effective therapeutic agents.[1] This guide provides a comprehensive analysis of the structure-activity relationships of piperazine derivatives, exploring how modifications to this versatile core influence biological activity across different therapeutic areas. We will delve into the strategic use of intermediates like 1-Boc-piperazine, examine substitution patterns, and provide detailed experimental protocols for synthesis and evaluation.

The Strategic Role of 1-Boc-Piperazine in Synthesis

The synthesis of complex piperazine derivatives often begins with a protected intermediate to ensure regioselectivity and prevent unwanted side reactions. N-tert-butoxycarbonyl-piperazine (1-Boc-piperazine) is a widely used and indispensable starting material in this context.[2] The Boc protecting group "masks" one of the nitrogen atoms (N1), allowing the unprotected secondary amine (N4) to undergo selective functionalization.[2][3] This strategy is crucial for the controlled, stepwise construction of multi-substituted piperazine analogs. Once the desired moiety is installed at the N4 position, the Boc group can be efficiently removed under acidic conditions to liberate the N1 amine for subsequent modification.[4]

The general workflow for creating disubstituted piperazine analogs using this approach is a foundational concept in the synthesis of numerous drug candidates.

Synthetic_Workflow Start 1-Boc-Piperazine Step1 Step 1: N4-Alkylation/Arylation (e.g., Reductive Amination, Buchwald-Hartwig Coupling) Start->Step1 Intermediate1 N4-Substituted 1-Boc-Piperazine Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA or HCl) Intermediate1->Step2 Intermediate2 N4-Substituted Piperazine Step2->Intermediate2 Step3 Step 3: N1-Functionalization (e.g., Amide Coupling, Acylation) Intermediate2->Step3 Final N1, N4-Disubstituted Piperazine Analog Step3->Final

Caption: General synthetic workflow for N1,N4-disubstituted piperazines.

Core Structure-Activity Relationships of the Piperazine Scaffold

The biological activity of piperazine derivatives can be finely tuned by altering the substituents at the nitrogen (N1 and N4) and, to a lesser extent, the carbon positions of the ring. The following sections dissect these relationships with examples from various therapeutic fields.

N1-Substitutions: The Gateway to CNS and Receptor Targeting

The N1 position is frequently substituted with aryl or heteroaryl groups, creating the well-known "arylpiperazine" class of compounds. This moiety is a key pharmacophore for a multitude of drugs targeting the central nervous system (CNS).[5]

  • Impact on Receptor Affinity: The nature of the aromatic ring and its substituents directly modulates binding affinity and selectivity for specific receptors. For instance, in the development of dual inhibitors of serotonin and noradrenaline reuptake, substitutions on the phenyl ring at the N1 position were explored to optimize activity.[6] Similarly, arylpiperazine derivatives have been designed to target 5-HT1A and Sigma-1 receptors for potential antidepressant effects.[5]

  • Physicochemical Properties: The N1-substituent significantly influences the lipophilicity and overall drug-like properties of the molecule. In the pursuit of sigma receptor ligands, computational studies revealed that even minor changes, like the addition of a 4-fluoro substituent on an N1-aromatic ring, could drastically alter the compound's orientation in the binding pocket and reduce affinity by disrupting crucial ionic interactions.[7]

N4-Substitutions: Modulating Potency and Pharmacokinetics

The N4 position offers another critical handle for modifying the molecule's properties. Substituents here often extend into solvent-exposed regions of a binding site and can be tailored to enhance potency, improve metabolic stability, or alter physical properties.

  • Enhancing Potency: In the development of fatty acid amide hydrolase (FAAH) inhibitors for pain therapy, a series of piperazine ureas were optimized.[8] SAR studies focused on modifying a thiazole moiety attached to the N4-position. This optimization led to compound 60j , which exhibited potent inhibitory activity (IC50 = 4.4 nM), high brain permeability, and good oral bioavailability.[8]

  • Antimicrobial Activity: For antimicrobial agents, SAR studies have shown that incorporating electron-withdrawing groups (such as Cl, Br, NO2) on moieties attached to the piperazine nitrogen can enhance antibacterial activity.[9] Conversely, electron-donating groups often reduce potency.[9]

C2-Substitutions: Introducing Chirality and Steric Influence

While less common than N-substitution, modification of the piperazine ring's carbon atoms, such as at the C2-position, introduces a chiral center. This can have profound effects on stereospecific interactions with biological targets.

  • Chirality and CNS Activity: Chiral building blocks like (R)-1-Boc-2-benzyl-piperazine are used in the synthesis of drugs targeting the central nervous system.[10] The specific stereochemistry and the steric bulk of the C2-substituent (e.g., a butyl or benzyl group) can enforce a particular conformation, leading to improved binding affinity and selectivity for the desired target over off-targets. While specific SAR data on a "2-butyl" group is sparse in the reviewed literature, the principle of using C2-substituents to probe steric constraints within a binding site is a well-established strategy in medicinal chemistry.

Comparative Case Study: Multi-Targeted Piperazine Derivatives for Alzheimer's Disease

A compelling example of piperazine SAR comes from the development of Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease. A series of N'-[4-(benzyl)piperazin-1-yl]alkylamine derivatives were synthesized and evaluated as inhibitors of cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation.[11]

CompoundLinker (n)RAChE IC50 (nM)BuChE IC50 (nM)Aβ Aggregation Inhibition (%)
5h 33-OCH36.8312.3182.54
5i 34-OCH311.2124.1676.21
5k 33,4-di-OCH32.1381.5688.81
Donepezil --7.21356022.50
Data synthesized from Tiwari et al., 2015.[11]

SAR Analysis:

  • Potency and Selectivity: The data reveals that compound 5k , with a 3,4-dimethoxy substitution pattern on the terminal benzyl ring, is the most potent AChE inhibitor (IC50 = 2.13 nM) and also shows the highest inhibition of Aβ aggregation (88.81%).[11]

  • Cholinesterase Selectivity: Interestingly, while being a potent AChE inhibitor, 5k is significantly less active against BuChE (IC50 = 81.56 nM), making it highly selective for AChE (~38-fold).[11]

  • Role of Methoxy Groups: The presence and position of methoxy groups on the benzyl ring are critical for activity. The 3,4-di-methoxy pattern in 5k is clearly superior to the single methoxy groups in 5h and 5i .[11] Docking studies suggested that these compounds bind simultaneously to the catalytic and peripheral anionic sites of AChE.[11]

SAR_Summary cluster_0 Piperazine Scaffold SAR Piperazine N1_node N1 Position - Aryl/heteroaryl groups critical for CNS activity - Modulates receptor affinity (e.g., 5-HT1A) - Influences lipophilicity N1_node->Piperazine N4_node N4 Position - Key for modulating potency (e.g., FAAH) - Affects PK properties - Site for attaching diverse functional groups N4_node->Piperazine C2_node C2 Position - Introduces chirality - Steric bulk can enhance selectivity - Probes steric limits of binding pockets C2_node->Piperazine

Caption: Key SAR principles for the piperazine scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of piperazine derivatives, based on established literature.

Protocol 1: Synthesis of an N1, N4-Disubstituted Piperazine Analog

This protocol describes a general procedure for the synthesis of an N-aryl, N'-acyl piperazine, a common motif in drug candidates.

Step 1: N4-Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (Et3N, 1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (e.g., 4-methoxybenzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N4-acylated intermediate.

Step 2: Boc-Deprotection

  • Dissolve the intermediate from Step 1 in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) or 4N HCl in dioxane and stir at room temperature for 2-4 hours.[4]

  • Monitor deprotection by TLC.

  • Concentrate the mixture under reduced pressure. Co-evaporate with DCM several times to remove excess acid. The resulting TFA or HCl salt is often used directly in the next step.

Step 3: N1-Arylation (Buchwald-Hartwig Coupling)

  • To an oven-dried flask, add the piperazine salt from Step 2 (1.0 eq), the desired aryl bromide (1.1 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous toluene (15 mL/mmol) and heat the mixture at 100 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the final N1, N4-disubstituted piperazine.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE inhibitory activity.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • Substrate: 10 mM Acetylthiocholine iodide (ATCI) in PB.

    • Ellman’s Reagent: 3 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in PB.

    • Enzyme: AChE from electric eel, 0.1 U/mL in PB.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to desired concentrations in PB.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of PB, 20 µL of DTNB solution, and 20 µL of the test compound solution.

    • Add 10 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The piperazine scaffold remains a highly fruitful starting point for drug discovery due to its synthetic tractability and favorable pharmacological properties. A deep understanding of its structure-activity relationships is paramount for the rational design of novel therapeutics. By strategically modifying the N1, N4, and C2 positions, medicinal chemists can meticulously sculpt molecules to achieve high potency, selectivity, and desirable drug-like characteristics. The continued application of these principles, combined with modern computational techniques and innovative synthetic methods, will undoubtedly lead to the development of next-generation piperazine-based drugs to address a wide range of unmet medical needs.

References

A Senior Application Scientist's Guide to Selecting Core Scaffolds: Benchmarking 1-Boc-2-butylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core building block is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the plethora of saturated heterocycles, piperazines have emerged as a "privileged" scaffold, frequently incorporated into a wide array of therapeutics, particularly in central nervous system (CNS) drug discovery.[1][2][3] This guide provides an in-depth, data-driven comparison of 1-Boc-2-butylpiperazine hydrochloride , a versatile building block for introducing a substituted piperazine moiety, against a key alternative: 1-Boc-3-butylpiperidine . Through this head-to-head analysis, we will explore the nuanced differences that arise from the presence of the second nitrogen atom in the piperazine ring and provide the experimental data necessary to make an informed decision for your drug discovery program.

The Strategic Importance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of properties that make it a valuable scaffold in medicinal chemistry.[4] Its two basic nitrogen atoms can be readily functionalized, allowing for the modulation of potency, selectivity, and pharmacokinetic profiles.[5] Furthermore, the piperazine moiety often imparts favorable aqueous solubility, a critical attribute for oral bioavailability.[1] However, the very features that make piperazine attractive can also introduce metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes.[1][6] This has led to the exploration of bioisosteric replacements, such as piperidines, to fine-tune the properties of drug candidates.[7][8][9]

Head-to-Head Comparison: 1-Boc-2-butylpiperazine vs. 1-Boc-3-butylpiperidine

To provide a clear and data-driven comparison, we will benchmark this compound against its close structural analog, 1-Boc-3-butylpiperidine. This comparison will focus on three key areas: synthetic accessibility, impact on physicochemical properties, and influence on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Synthetic Accessibility & Considerations

The synthesis of chiral 2-substituted piperazines, such as the parent amine of 1-Boc-2-butylpiperazine, can be achieved through various routes, often starting from α-amino acids.[10][11] These multi-step syntheses can be complex and may require challenging purifications. In contrast, the synthesis of 3-substituted piperidines is often more straightforward.

Below is a comparative overview of generalized synthetic approaches:

Diagram: Comparative Synthetic Workflow

G cluster_0 Synthesis of 2-Butylpiperazine Core cluster_1 Synthesis of 3-Butylpiperidine Core A0 α-Amino Acid A1 Multi-step Conversion A0->A1 A2 Chiral 1,2-Diamine A1->A2 A3 Cyclization A2->A3 A4 2-Butylpiperazine A3->A4 B0 Pyridine Derivative B1 Catalytic Hydrogenation B0->B1 B2 3-Butylpiperidine B1->B2

Caption: Generalized synthetic workflows for 2-substituted piperazines and 3-substituted piperidines.

The synthesis of the 2-butylpiperazine core often involves a more linear and potentially lower-yielding sequence compared to the more convergent synthesis of the 3-butylpiperidine core. This can have implications for the cost and scalability of the building block.

Impact on Physicochemical Properties

The introduction of a second nitrogen atom in the piperazine ring has a profound effect on the physicochemical properties of the resulting molecules.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyPiperazinePiperidineRationale for Difference
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][12]≈ 11.22[1][12]The electron-withdrawing effect of the second nitrogen in piperazine lowers the basicity of both nitrogens compared to the single nitrogen in piperidine.
Calculated logP (cLogP) ~ -1.1[12]~ 0.84[12]The additional polar nitrogen atom in piperazine significantly increases its hydrophilicity, leading to a lower logP.
Aqueous Solubility Freely Soluble[12]Miscible[12]Both parent scaffolds are highly water-soluble, but the higher polarity of piperazine generally translates to better solubility for its derivatives.

These fundamental differences have significant implications for drug design. The dual pKa of piperazine allows for finer tuning of its ionization state at physiological pH, which can be leveraged to optimize solubility and target engagement.[1] Conversely, the higher basicity of piperidine can lead to stronger ionic interactions with acidic residues in a protein binding pocket but may also increase the risk of off-target effects and impact cell permeability.[12]

Influence on ADME Profiles

The choice between a piperazine and a piperidine scaffold can have a dramatic impact on a compound's ADME profile.

Table 2: Comparative ADME Properties

PropertyPiperazine DerivativesPiperidine DerivativesRationale for Difference
Metabolic Stability Generally more susceptible to metabolism (N-dealkylation, oxidation)[1][6]Often more metabolically stable[1]The two nitrogen atoms in piperazine provide more sites for metabolism by cytochrome P450 enzymes.
Aqueous Solubility Generally higherGenerally lowerThe inherent polarity of the piperazine ring contributes to higher aqueous solubility.[1]
Membrane Permeability Can be lower due to higher polarityCan be higher due to greater lipophilicityThe more lipophilic nature of the piperidine scaffold can enhance membrane permeability.[1]

The increased metabolic liability of the piperazine ring is a critical consideration. However, this can sometimes be mitigated through strategic substitution on the ring or on the nitrogen atoms.[4]

Experimental Protocols

To provide a practical context for these comparisons, we present standardized protocols for key in vitro assays used to evaluate compounds derived from these building blocks.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is crucial for assessing the intrinsic clearance of a compound.

Methodology:

  • Prepare the Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • Initiate the Reaction: Pre-warm the plate to 37°C for 10 minutes, then add a pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k), and the in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 2: Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer.

Methodology:

  • Prepare a DMSO Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare the Assay Plate: Add the DMSO stock solution to a 96-well plate and then add phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Case Study: Impact on Receptor Binding Affinity

A study comparing structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors demonstrated the profound impact of the scaffold choice on receptor affinity.[13][14] In one pair of compounds, replacing a piperidine ring with a piperazine ring resulted in a dramatic decrease in affinity for the σ1R (Ki = 3.64 nM for the piperidine analog vs. 1531 nM for the piperazine analog), while the affinity for the hH3R was largely maintained.[13][14] This highlights how a seemingly minor structural change can lead to a significant alteration in the pharmacological profile.

Diagram: Logical Decision-Making Framework

G start Project Goal solubility High Aqueous Solubility Needed? start->solubility metabolism Metabolic Stability a Key Concern? solubility->metabolism No piperazine Consider 1-Boc-2-butylpiperazine solubility->piperazine Yes target_interaction Ionic Interaction with Target Critical? metabolism->target_interaction No piperidine Consider 1-Boc-3-butylpiperidine metabolism->piperidine Yes target_interaction->piperidine Yes bioisostere Consider Bioisosteres (e.g., Diazaspiroalkanes) target_interaction->bioisostere No

Caption: A simplified decision-making framework for scaffold selection.

Conclusion and Recommendations

The choice between this compound and an alternative building block like 1-Boc-3-butylpiperidine is a strategic one that should be guided by the specific goals of the drug discovery program.

  • Choose 1-Boc-2-butylpiperazine when:

    • High aqueous solubility is a primary requirement.

    • The dual basicity of the piperazine ring can be exploited for target engagement or to fine-tune physicochemical properties.

    • Potential metabolic liabilities can be addressed through further structural modifications.

  • Choose 1-Boc-3-butylpiperidine when:

    • Metabolic stability is a critical concern.

    • Enhanced membrane permeability is desired.

    • A strong ionic interaction with the target protein is hypothesized to be beneficial for potency.

Ultimately, both piperazine and piperidine scaffolds are invaluable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, supported by the experimental data and protocols outlined in this guide, will empower drug designers to make more informed decisions, leading to the development of safer and more effective medicines.

References

A Comparative Guide to the Quantification of Impurities in 1-Boc-2-butylpiperazine Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 1-Boc-2-butylpiperazine hydrochloride is a key building block in the synthesis of various pharmaceutical agents.[1][2] The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product.

Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their accurate quantification an indispensable part of the development process.[5][6] Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, degradation products, and residual reagents or catalysts.[4] This guide provides an in-depth comparison of analytical methodologies for the robust quantification of such impurities in this compound samples, offering field-proven insights for researchers and drug development professionals.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the workhorse of the pharmaceutical quality control laboratory. Its reputation is built on decades of reliability, robustness, and its suitability for separating non-volatile or thermally labile compounds, which are common in pharmaceutical synthesis.[7][8] For a compound like 1-Boc-2-butylpiperazine, where the tert-butoxycarbonyl (Boc) group provides a sufficient chromophore for UV detection, this method is an excellent starting point for routine purity analysis.[9]

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification. A reversed-phase method is typically chosen for molecules of moderate polarity like our target compound. The stationary phase, a nonpolar C18 column, retains the analyte and its impurities, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, elutes them. By gradually increasing the concentration of the organic solvent (a gradient elution), we can effectively separate compounds with a wide range of polarities, from highly polar starting materials to less polar, more complex by-products.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice.[10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: UV detection at 210 nm. This wavelength is typically effective for detecting the carbonyl group within the Boc-protecting group.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Autosampler Inject Sample (10 µL) Dissolve->Autosampler Transfer to vial Column C18 Column Separation Autosampler->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurities (% Area) Integration->Quantification

Caption: Workflow for impurity quantification using HPLC-UV.

Data Summary: HPLC-UV Analysis
Peak IDRetention Time (min)Area (%)Possible IdentityClassification
14.50.082-ButylpiperazineStarting Material
215.299.751-Boc-2-butylpiperazineMain Compound
318.90.12Unknown ImpurityUnknown
424.10.051,4-di-Boc-2-butylpiperazineBy-product

Note: Data is representative and for illustrative purposes.

Comparative Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

While HPLC-UV is excellent for quantification, its ability to identify unknown impurities is limited. For this, a more powerful technique is required. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers significant advantages in both speed and identification capabilities.[11] UPLC systems use columns with sub-2 µm particles, which generate much higher separation efficiency, leading to sharper peaks and faster analysis times. The addition of an MS detector provides mass-to-charge (m/z) data, a critical piece of information for elucidating the structure of unknown impurities.[12][13]

Causality Behind Experimental Choices

The primary driver for using UPLC-MS is the need for definitive identification. While UV detection tells us that something is present and how much, MS tells us its molecular weight, which is a crucial first step in determining what it is.[12] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, allowing for the determination of elemental compositions and further increasing confidence in impurity identification. This is invaluable during process development and for investigating out-of-specification results.

Experimental Protocol: UPLC-MS
  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. A PDA detector is used in series before the MS.

  • Chromatographic Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5% to 95% B (linear gradient)

    • 5.0-6.0 min: 95% B (hold)

    • 6.1-7.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • PDA: Scan range 200-400 nm.

    • MS: ESI positive mode. Scan range m/z 50-1000.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as for HPLC-UV, prepare a 1 mg/mL solution. Further dilution may be necessary depending on MS sensitivity.

Workflow Visualization: UPLC-MS Analysis

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Autosampler Inject Sample (2 µL) Dissolve->Autosampler Transfer to vial Column UPLC C18 Column Autosampler->Column PDA PDA Detection Column->PDA MS Mass Spec Detection PDA->MS Chromatogram Generate Chromatograms (UV & TIC) MS->Chromatogram Data Acquisition Spectra Extract Mass Spectra Chromatogram->Spectra Identification Identify Impurities (m/z) Spectra->Identification

Caption: Workflow for impurity identification and quantification using UPLC-MS.

Data Summary: UPLC-MS Analysis
RT (min)Area (%) (PDA)Observed [M+H]⁺ (m/z)Proposed IdentityConfirmation
0.80.08143.15432-ButylpiperazineConfirmed by accurate mass
3.199.75243.20671-Boc-2-butylpiperazineMain Compound
3.90.12257.1860Oxidized Product (+O)Proposed by accurate mass
4.80.05343.25911,4-di-Boc-2-butylpiperazineConfirmed by accurate mass

Note: Data is representative. The UPLC-MS method provides mass data that allows for the confident identification of the "Unknown Impurity" from the HPLC-UV analysis as an oxidized product.

Performance Comparison: HPLC-UV vs. UPLC-MS

ParameterHPLC-UVUPLC-MSRationale & Justification
Resolution GoodExcellentUPLC's smaller particles provide higher separation efficiency.
Sensitivity ModerateVery HighMS detectors are inherently more sensitive than UV detectors.[12]
Speed Standard (~30 min)Fast (<10 min)Higher efficiency and optimal flow rates of UPLC allow for faster gradients.
Information QuantitativeQuantitative & QualitativeMS provides molecular weight and structural data for identification.[13]
Complexity LowHighMS operation and data interpretation require specialized expertise.
Cost LowHighUPLC-MS systems represent a significant capital investment.
Best For Routine QC, known impuritiesImpurity ID, method developmentHPLC is a cost-effective workhorse; UPLC-MS is a powerful problem-solver.

Alternative and Complementary Techniques

While LC-based methods are dominant, other techniques have important, specific roles in impurity analysis.

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile impurities, most notably residual solvents, which are governed by ICH Q3C guidelines.[6][8] For analyzing polar, non-volatile amines by GC, derivatization is often required to increase their volatility.[14][15] However, care must be taken as Boc-protected compounds can be thermally labile and may degrade in a hot GC injection port, leading to inaccurate results.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the definitive structural elucidation of unknown impurities.[11][13] It is typically used "offline" after an impurity has been isolated by preparative chromatography. While quantitative NMR (qNMR) exists, it is generally less sensitive and not used for routine quantification of trace-level impurities in pharmaceutical samples.

Conclusion

The quantification of impurities in this compound is a multi-faceted challenge that requires a strategic application of analytical technology. For routine quality control where impurities are known and specified, a validated HPLC-UV method offers a robust, reliable, and cost-effective solution. It provides the necessary quantitative data to ensure batch-to-batch consistency and adherence to regulatory specifications.

However, during process development, for the investigation of unknown peaks, or in stability and forced degradation studies, the limitations of HPLC-UV become apparent. In these scenarios, UPLC-MS is the superior choice. Its high resolving power, speed, and, most importantly, its ability to provide mass information make it an indispensable tool for identifying unknown impurities and gaining a deeper understanding of the impurity profile. The selection of the appropriate technique is therefore not a matter of which is "better," but which is best suited for the analytical question at hand, ensuring that all methods are properly validated to meet the stringent requirements of the pharmaceutical industry.[17]

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-Boc-2-Butylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of research chemicals like 1-Boc-2-Butylpiperazine hydrochloride is a critical component of the laboratory workflow, ensuring the safety of personnel and adherence to regulatory standards. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in an understanding of its chemical nature.

Hazard Profile and Risk Assessment: Understanding the 'Why'

This compound is a bifunctional molecule. Its disposal procedure is dictated by the combined characteristics of its piperazine core, the acid-labile tert-butoxycarbonyl (Boc) protecting group, and its salt form.

  • Piperazine Core: The foundational piperazine ring is a strong base and its derivatives are known to be irritants.[1] The parent compound, piperazine, is classified as causing severe skin burns, eye damage, and may cause respiratory or skin sensitization.[1][2] While the Boc group mitigates the basicity of one nitrogen, the molecule should still be handled as a potential irritant and sensitizer.

  • Boc Protecting Group: The Boc group is a carbamate that is intentionally designed for removal under acidic conditions.[3][4] This chemical property is central to its disposal risk. Accidental contact with an acidic waste stream can initiate an uncontrolled deprotection reaction, liberating the more reactive free amine and generating gaseous byproducts (CO₂ and isobutylene), which can lead to dangerous container pressurization.[5]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is typically a solid, which can reduce the risk of vapor inhalation compared to a volatile liquid but introduces the hazard of airborne dust.

Hazard Summary Table

Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this summary is based on the known hazards of analogous compounds like 1-Boc-piperazine and the parent piperazine structure.

Hazard ClassificationDescriptionRationale & Primary Sources
Skin Corrosion/Irritation Causes skin irritation.[6][7][8]Based on data for 1-Boc-piperazine and the known corrosive nature of the parent piperazine ring system.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7][8]Consistent with piperazine derivatives and standard classification for amine salts.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[6][7][8]A common hazard for solid organic amine compounds.
Chemical Reactivity Reacts with strong acids to release gas.The Boc protecting group is cleaved by acid, producing CO₂ and isobutylene gas.[4][5]

The Core Directive: Characterization as Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA), any discarded chemical with hazardous characteristics must be managed as hazardous waste.[9][10]

Therefore, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste. It must never be disposed of down the sanitary sewer or in the regular trash.[11][12]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of generation to final disposal.

Step 1: Assess and Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of skin/eye contact and inhalation.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Container Selection

Proper segregation is the most critical step to prevent dangerous reactions in the waste container.[14][15]

  • Action: Designate a specific hazardous waste container for this compound and compatible substances (e.g., other non-reactive, Boc-protected amine salts).

  • Causality: Crucially, this waste stream must be kept separate from acidic waste. Mixing with acids will initiate the deprotection reaction described above, creating a significant safety hazard.[4][5] It should also be segregated from strong oxidizing agents and bases.[15]

  • Container Choice: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, screw-top lid.[11][15] The container must be in good condition, free from cracks or leaks.[11]

Step 3: Waste Collection and Labeling
  • Solid Waste: Carefully transfer solid this compound into the designated waste container using a spatula or powder funnel.

  • Contaminated Items: Items like weigh boats, gloves, or wipes that are contaminated with the compound should be placed in the same solid waste container.

  • Labeling: Immediately label the container. An open or unlabeled waste container is a primary cause of regulatory violations.[9] The label must include:

    • The words "Hazardous Waste" .[11][15]

    • The full chemical name: "this compound" . Do not use abbreviations.[11]

    • A clear statement of the associated hazards (e.g., "Irritant" ).[15]

    • The date when waste was first added to the container.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated SAA.[15]

  • Action: Store the labeled waste container in your lab's designated SAA, which could be a secondary containment bin in a fume hood or a designated cabinet.

  • Key Rules for SAAs:

    • The container must be kept closed at all times except when actively adding waste.[9][15]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store incompatible waste streams (e.g., acids, bases, oxidizers) in separate secondary containment bins within the SAA.[15]

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Causality: EHS professionals are trained to manage the "cradle-to-grave" responsibilities for hazardous waste, ensuring it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][10][14][16]

Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is still regulated until properly decontaminated.[12]

  • Protocol:

    • Rinse the container three times with a suitable solvent (e.g., water, followed by methanol or ethanol).

    • The first rinsate must be collected and disposed of as hazardous waste in a designated container for flammable liquid waste (if using an organic solvent) or an aqueous waste container.[11][12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • After triple-rinsing, deface or remove the original label. The container can then typically be disposed of in the regular laboratory glass or plastic recycling.

Disposal Workflow Visualization

The following diagram outlines the logical flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Professional Waste Management Gen Waste Generation (Unused solid, contaminated items) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Gen->PPE Initiates Disposal Seg Step 2: Segregate Waste (Keep away from acids) PPE->Seg Cont Step 3: Container Selection & Labeling ('Hazardous Waste', Full Name, Hazard) Seg->Cont SAA Step 4: Store in Satellite Accumulation Area (Keep container closed) Cont->SAA Transfer & Store EHS Step 5: Request EHS Pickup (When container is full) SAA->EHS Full or No Longer Needed Disposal Final Disposal (Licensed TSDF) EHS->Disposal Managed Transport

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-2-Butylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Boc-2-Butylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.